CS-003 Free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSBBXFLRGQFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent, orally active triple neurokinin (tachykinin) receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Initially developed by Daiichi Sankyo Co., Ltd., its primary therapeutic potential was investigated in the context of respiratory diseases such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[1] The mechanism of action of CS-003 centers on its ability to competitively inhibit the signaling pathways activated by the endogenous tachykinin peptides: substance P (SP), neurokinin A (NKA), and neurokinin B (NKB).
Core Mechanism of Action: Triple Neurokinin Receptor Antagonism
The tachykinin family of neuropeptides, including SP, NKA, and NKB, are involved in a wide array of physiological and pathophysiological processes, including inflammation, smooth muscle contraction, and pain transmission. They exert their effects by binding to and activating G-protein coupled receptors (GPCRs) of the rhodopsin family, specifically the NK1, NK2, and NK3 receptors.
CS-003 functions as a competitive antagonist at all three of these receptors, thereby blocking the downstream signaling cascades initiated by the binding of endogenous tachykinins.[2] The binding of tachykinins to their respective receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. By occupying the binding sites on NK1, NK2, and NK3 receptors, CS-003 prevents this signal transduction.
Signaling Pathway Diagram
Caption: Tachykinin receptor signaling and inhibition by CS-003.
Quantitative Data
The affinity and inhibitory potency of CS-003 have been quantified through various in vitro and in vivo studies.
In Vitro Binding Affinities and Functional Antagonism
| Receptor | Binding Affinity (Ki) | Functional Antagonism (pA2) |
| Human NK1 | 2.3 nM[2][3] | 8.7 µM[2] |
| Human NK2 | 0.54 nM[2][3] | 9.4 µM[2] |
| Human NK3 | 0.74 nM[2][3] | 9.5 µM[2] |
In Vivo Inhibitory Potency
| Model | Agonist | Endpoint | Route | ID50 |
| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | i.v. | 0.13 mg/kg[2] |
| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | p.o. | 3.6 mg/kg[1] |
| Guinea Pig | Neurokinin A | Bronchoconstriction | i.v. | 0.040 mg/kg[2] |
| Guinea Pig | Neurokinin A | Bronchoconstriction | p.o. | 1.3 mg/kg[1] |
| Guinea Pig | Neurokinin B | Bronchoconstriction | i.v. | 0.063 mg/kg[2] |
| Guinea Pig | Neurokinin B | Bronchoconstriction | p.o. | 0.89 mg/kg[1] |
Experimental Protocols
In Vitro: Inositol Phosphate (B84403) Formation Assay
Objective: To determine the functional antagonist activity of CS-003 at NK1, NK2, and NK3 receptors.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.
-
Metabolic Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of CS-003 (e.g., 0.01-10 µM) for a specified period.
-
Agonist Stimulation: The respective endogenous agonists (Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) are added to stimulate the receptors and induce inositol phosphate (IP) formation.
-
Extraction and Quantification: The reaction is terminated, and the total [3H]inositol phosphates are extracted using ion-exchange chromatography. The amount of radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of agonist-induced IP formation by CS-003 is analyzed to calculate pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of the agonist.[2]
In Vivo: Guinea Pig Models of Airway Response
Objective: To assess the oral and intravenous efficacy of CS-003 in inhibiting neurokinin-induced airway responses.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used.
-
Compound Administration: CS-003 is administered either intravenously (i.v.) 5 minutes prior to agonist challenge or orally (p.o.) at a specified time before the challenge.[1][2]
-
Bronchoconstriction Model:
-
Animals are anesthetized, and bronchoconstriction is measured using a method such as the Konzett-Rössler technique.
-
Neurokinin A or Neurokinin B is administered intravenously to induce bronchoconstriction.
-
The inhibitory effect of CS-003 is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1][2]
-
-
Tracheal Vascular Hyperpermeability Model:
-
Animals are anesthetized, and Evans blue dye is injected intravenously to assess plasma extravasation.
-
Substance P is administered intravenously to induce tracheal vascular hyperpermeability.
-
The amount of Evans blue dye extravasated into the tracheal tissue is measured spectrophotometrically after extraction.
-
The dose-dependent inhibition by CS-003 is used to determine the ID50.[1][2]
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow for CS-003 efficacy testing.
Off-Target and Other Effects
Investigations in male dogs revealed that daily administration of CS-003 induced testicular toxicity, including decreased sperm count and motility.[1] This effect was associated with suppressed plasma testosterone (B1683101) and luteinizing hormone (LH) levels.[1] Further studies indicated that this toxicity is likely caused by the inhibition of Neurokinin B/NK3 receptor signaling at the hypothalamic level, which disrupts the normal pulsatile release of Gonadotropin-releasing hormone (GnRH) and subsequently LH.[1] This highlights the role of the NK3 receptor in the central regulation of the hypothalamic-pituitary-gonadal axis.
Conclusion
CS-003 is a triple antagonist of the NK1, NK2, and NK3 neurokinin receptors. Its primary mechanism of action involves the competitive blockade of signaling pathways activated by endogenous tachykinins. This has demonstrated efficacy in preclinical models of respiratory diseases by inhibiting key pathological processes such as bronchoconstriction and vascular hyperpermeability. However, its potent antagonism of the NK3 receptor also leads to significant effects on the reproductive hormone axis, which may have contributed to its discontinuation for the initially proposed indications. The detailed understanding of its mechanism provides valuable insights for the development of future neurokinin receptor modulators.
References
CS-003: A Technical Guide to its Neurokinin Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent, orally active triple neurokinin receptor antagonist, demonstrating high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Developed initially by Daiichi Sankyo Co., Ltd., this compound has been investigated for its therapeutic potential in respiratory diseases such as asthma and rhinitis, where neurokinins are known to play a significant role.[1][2][3] This technical guide provides an in-depth overview of the binding affinity of CS-003 to the three neurokinin receptors, a detailed, plausible experimental protocol for determining these binding characteristics, and a visualization of the associated signaling pathways.
Data Presentation: Binding Affinity of CS-003
The binding affinity of CS-003 for human NK1, NK2, and NK3 receptors has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) |
| Human Neurokinin-1 (NK1) | CS-003 | 2.3 |
| Human Neurokinin-2 (NK2) | CS-003 | 0.54 |
| Human Neurokinin-3 (NK3) | CS-003 | 0.74 |
Data sourced from MedchemExpress.com
Experimental Protocols: Radioligand Competition Binding Assay for Neurokinin Receptors
The following is a detailed, representative protocol for a radioligand competition binding assay, a standard method for determining the binding affinity (Ki) of a test compound like CS-003 for the NK1, NK2, and NK3 receptor subtypes.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., Chinese Hamster Ovary (CHO) cells) recombinantly expressing one of the human neurokinin receptors (NK1, NK2, or NK3).
-
Radioligands:
-
For NK1 receptor: [¹²⁵I] Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).[4]
-
For NK2 receptor: [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]NKA).
-
For NK3 receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B.
-
-
Unlabeled Competitor: CS-003 free base.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled potent antagonist for each receptor subtype (e.g., Aprepitant for NK1, Saredutant for NK2, Osanetant for NK3).
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters.
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay.
References
- 1. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of CS-003: A Triple Tachykinin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of CS-003, a potent, non-peptide antagonist of the human neurokinin (NK) receptors NK1, NK2, and NK3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tachykinin receptor modulation.
Introduction to Tachykinin Receptors and CS-003
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes. These peptides exert their effects through three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP, NKA, and NKB exhibit preferential binding to NK1, NK2, and NK3 receptors, respectively, although with some degree of cross-reactivity. Tachykinin receptor signaling is implicated in pain transmission, inflammation, smooth muscle contraction, and various neurological functions.
CS-003 is a small molecule, free base compound that acts as a triple antagonist for all three human tachykinin receptors. Its ability to simultaneously block the activity of NK1, NK2, and NK3 receptors makes it a valuable research tool and a potential therapeutic agent for conditions where multiple tachykinin pathways are involved.
Quantitative Pharmacological Data
The in vitro activity of CS-003 has been characterized through radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular signaling. The following tables summarize the key quantitative data for CS-003 at the human NK1, NK2, and NK3 receptors.
Table 1: Receptor Binding Affinity of CS-003
| Receptor | Ki (nM) |
| Human NK1 | 2.3[1][2][3] |
| Human NK2 | 0.54[1][2][3] |
| Human NK3 | 0.74[1][2][3] |
Ki (Inhibitor Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of CS-003 (Inositol Phosphate (B84403) Formation Assay)
| Receptor | pA2 |
| Human NK1 | 8.7[1][2] |
| Human NK2 | 9.4[1][2] |
| Human NK3 | 9.5[1][2] |
pA2 is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways of Tachykinin Receptors
NK1, NK2, and NK3 receptors are all members of the Gq/11 family of G protein-coupled receptors. Upon agonist binding, these receptors undergo a conformational change that activates the associated heterotrimeric G protein. The Gαq subunit then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Caption: Tachykinin Receptor Gq Signaling Pathway.
Experimental Protocols
Disclaimer: The following experimental protocols are generalized procedures for radioligand binding and inositol phosphate accumulation assays. The specific details for the characterization of CS-003 are based on the data reported in the primary literature (Tsuchida H, et al. Eur J Pharmacol. 2008 May 31;586(1-3):306-12), the full text of which was not publicly available. Therefore, these protocols should be considered as representative examples and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound (CS-003) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3).
-
CS-003 free base.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-radiolabeled specific ligand (for non-specific binding).
-
Varying concentrations of CS-003.
-
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CS-003 concentration.
-
Determine the IC50 (the concentration of CS-003 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist (CS-003) to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the Gq signaling pathway.
Caption: Inositol Phosphate Accumulation Assay Workflow.
Materials:
-
A cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-myo-inositol.
-
This compound.
-
Specific agonists for each receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3).
-
Lithium chloride (LiCl) solution.
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Lysis buffer (e.g., perchloric acid or trichloroacetic acid).
-
Anion exchange resin (e.g., Dowex AG1-X8).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed cells expressing the target receptor in 96-well plates.
-
Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Assay:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatases and allow IP accumulation) and varying concentrations of CS-003 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration (e.g., EC80) of the specific agonist.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for inositol phosphate production.
-
-
Extraction:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Incubate on ice to ensure complete cell lysis.
-
-
Separation:
-
Neutralize the cell lysates.
-
Apply the lysates to anion exchange columns to separate the total [3H]-inositol phosphates from free [3H]-myo-inositol and other cellular components.
-
Elute the [3H]-inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Detection:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the presence of different concentrations of CS-003.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.
-
Conclusion
CS-003 is a potent triple antagonist of the human NK1, NK2, and NK3 receptors, exhibiting high affinity and functional antagonism in vitro. The data presented in this technical guide, along with the provided signaling pathway and experimental workflows, offer a comprehensive resource for researchers and drug development professionals. The detailed, albeit generalized, protocols provide a solid foundation for the in vitro characterization of CS-003 and other tachykinin receptor modulators. Further investigation into the in vivo efficacy and safety of CS-003 is warranted to fully elucidate its therapeutic potential.
References
CS-003 Free Base: A Triple Neurokinin Receptor Antagonist for Respiratory Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors.[1][2] This compound has shown significant therapeutic potential in preclinical models of various respiratory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD), by targeting the neurogenic inflammation pathways mediated by tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] This technical guide provides a comprehensive overview of CS-003, including its pharmacological data, detailed experimental protocols for its evaluation in respiratory disease models, and a visualization of the targeted signaling pathway.
Pharmacological Data of CS-003 Free Base
CS-003 exhibits high binding affinities for the three major neurokinin receptors, positioning it as a broad-spectrum antagonist of tachykinin-mediated effects. Its efficacy has been demonstrated in both in vitro and in vivo models, effectively inhibiting key pathological features of respiratory diseases.
Receptor Binding Affinity and In Vitro Functional Activity
| Receptor | Binding Affinity (Ki) | Functional Antagonism (pA2) |
| Human NK1 | 2.3 nM[1][2] | 8.7 µM[1][2] |
| Human NK2 | 0.54 nM[1][2] | 9.4 µM[1][2] |
| Human NK3 | 0.74 nM[1][2] | 9.5 µM[1][2] |
In Vivo Efficacy in Guinea Pig Models
| Model | Parameter Inhibited | Route of Administration | ID50 / Effective Dose |
| Substance P-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Intravenous | 0.13 mg/kg[1][2] |
| Substance P-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Oral | 3.6 mg/kg[3] |
| Neurokinin A-induced Bronchoconstriction | Airway narrowing | Intravenous | 0.040 mg/kg[1][2] |
| Neurokinin A-induced Bronchoconstriction | Airway narrowing | Oral | 1.3 mg/kg[3] |
| Neurokinin B-induced Bronchoconstriction | Airway narrowing | Oral | 0.89 mg/kg[3] |
| Capsaicin-induced Cough | Number of coughs | Oral | 10 mg/kg (P<0.01)[3] |
| Ovalbumin-induced Airway Hyperresponsiveness | Response to methacholine (B1211447) | Oral | 10 mg/kg (P<0.01)[3] |
| Cigarette Smoke-induced Bronchoconstriction | Airway narrowing | Intravenous | Dose-dependent inhibition[3] |
| Cigarette Smoke-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Intravenous | Dose-dependent inhibition[3] |
| Cigarette Smoke-induced Mucus Secretion | Increased mucus | Intravenous | Dose-dependent inhibition[3] |
| Ovalbumin-induced Rhinitis | Nasal blockade | Oral | Dose-dependent inhibition[3] |
Signaling Pathway
The therapeutic effects of CS-003 in respiratory diseases are attributed to its ability to block the signaling pathways activated by the binding of tachykinins to their respective receptors on various cell types in the airways. This antagonism mitigates the pro-inflammatory and pathological effects of neurokinins.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of CS-003 in preclinical guinea pig models of respiratory diseases.
Ovalbumin-Induced Allergic Rhinitis Model
This model is used to assess the efficacy of compounds in treating the symptoms of allergic rhinitis, such as nasal congestion.
Sensitization and Challenge Protocol:
-
Animal Model: Male Dunkin Hartley guinea pigs are used.
-
Sensitization: Guinea pigs are sensitized by intraperitoneal injection of 0.3 mg ovalbumin (OVA) suspended in 1 mL saline with 30 mg Al(OH)3 as an adjuvant. Injections are administered every other day for 14 days.[2] An alternative method involves intranasal sensitization with 2% aerosolized OVA for 10 minutes on days 1 and 7, followed by intranasal booster instillations of 1% OVA (20 µl/nostril) on days 14-16.[4]
-
Challenge: On day 21 post-initiation of sensitization, conscious guinea pigs are challenged with an intranasal instillation of 5% OVA (20 µl per nostril).[2][5]
-
Assessment of Nasal Blockade: Nasal blockade is measured 23-28 days post-initiation of sensitization using a ventilator/flow method to assess changes in nasal airway pressure.[3][4] Symptomatic observations such as sneezing and nose rubbing are also recorded for 30 minutes immediately following the challenge.[4]
Cigarette Smoke-Induced Bronchoconstriction and Vascular Hyperpermeability Model
This model evaluates the protective effects of a compound against the acute airway effects of cigarette smoke exposure.
Experimental Procedure:
-
Animal Model: Male guinea pigs are used.
-
Anesthesia and Instrumentation: Animals are anesthetized, and appropriate instrumentation is put in place to measure pulmonary insufflation pressure (PIP) or lung resistance (RL) and dynamic compliance (Cdyn) as indices of bronchoconstriction.
-
Smoke Exposure: Animals are exposed to a set number of tidal volumes (e.g., 50) of cigarette smoke.
-
Drug Administration: CS-003 or vehicle is administered intravenously prior to smoke exposure.
-
Assessment:
-
Bronchoconstriction: Changes in PIP, RL, and Cdyn are continuously monitored and recorded. Cigarette smoke inhalation has been shown to consistently induce bronchoconstriction.[6]
-
Vascular Hyperpermeability: Tracheal vascular hyperpermeability is assessed by measuring the extravasation of a systemically administered dye (e.g., Evans blue) into the tracheal tissue.
-
Capsaicin-Induced Cough Model
This model is used to evaluate the antitussive properties of a compound.
Experimental Procedure:
-
Animal Model: Conscious, unrestrained male guinea pigs are used.
-
Drug Administration: CS-003 or vehicle is administered orally at a specified time before the capsaicin (B1668287) challenge.
-
Cough Induction: Animals are placed in a chamber and exposed to an aerosol of capsaicin (e.g., 30 µM for 5 minutes).[7]
-
Assessment: The number of coughs is counted by trained observers during and immediately after the exposure period (e.g., for a total of 10 minutes).[7][8]
Methacholine-Induced Airway Hyperresponsiveness in an Asthma Model
This model assesses the ability of a compound to reduce the exaggerated bronchoconstrictor response to a cholinergic agonist, a key feature of asthma.
Sensitization and Challenge Protocol:
-
Animal Model: Male guinea pigs are used.
-
Allergic Sensitization: Animals are sensitized to ovalbumin as described in the allergic rhinitis model to induce a state of chronic allergic lung inflammation.
-
Drug Administration: CS-003 or vehicle is administered orally prior to the methacholine challenge.
-
Methacholine Challenge: Anesthetized and mechanically ventilated guinea pigs are challenged with increasing concentrations of aerosolized methacholine.
-
Assessment: The dose-response curve to methacholine is constructed by measuring changes in lung resistance (RL) and dynamic compliance (Cdyn). Airway hyperresponsiveness is characterized by a leftward shift of this curve.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of CS-003 in these respiratory disease models follows a structured sequence of steps.
Conclusion
This compound is a promising triple neurokinin receptor antagonist with a strong preclinical rationale for its development in the treatment of respiratory diseases. Its ability to potently block NK1, NK2, and NK3 receptors allows it to comprehensively target the multifaceted contributions of tachykinins to airway inflammation, bronchoconstriction, and other key pathological processes. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of respiratory medicine. Further research is warranted to translate these compelling preclinical findings into clinical applications for patients suffering from asthma, COPD, and allergic rhinitis.
References
- 1. Neurokinin3 receptor regulation of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Cigarette smoke-induced bronchoconstriction and release of tachykinins in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Triple Tachykinin Receptor Antagonist CS-003 Free Base: A Technical Guide to its Role in Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. This form of inflammation is implicated in the pathophysiology of a range of diseases, including asthma, migraine, and inflammatory bowel disease. Key mediators of neurogenic inflammation are the tachykinin neuropeptides, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exert their effects through interaction with three distinct G-protein coupled receptors: the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors, respectively.
CS-003 free base is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors.[1][2] Its ability to simultaneously block the activity of SP, NKA, and NKB positions it as a compelling therapeutic candidate for the management of conditions driven by neurogenic inflammation. This technical guide provides an in-depth overview of CS-003, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Data Summary
The efficacy of CS-003 as a triple tachykinin receptor antagonist has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its activity at each of the neurokinin receptors.
| Receptor | Ligand | Parameter | Value | Reference |
| Human NK1 | Substance P | Ki | 2.3 nM | [1][2] |
| Human NK2 | Neurokinin A | Ki | 0.54 nM | [1][2] |
| Human NK3 | Neurokinin B | Ki | 0.74 nM | [1][2] |
Table 1: In Vitro Receptor Binding Affinity of CS-003. Ki (inhibitory constant) values indicate the concentration of CS-003 required to occupy 50% of the respective receptors. Lower values signify higher binding affinity.
| Receptor | Assay | Parameter | Value | Reference |
| NK1 | Inositol (B14025) Phosphate (B84403) Formation | pA2 | 8.7 µM | [1] |
| NK2 | Inositol Phosphate Formation | pA2 | 9.4 µM | [1] |
| NK3 | Inositol Phosphate Formation | pA2 | 9.5 µM | [1] |
Table 2: In Vitro Functional Antagonism of CS-003. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency.
| Model | Agonist | Parameter | Value | Reference |
| Substance P-induced tracheal vascular hyperpermeability (guinea pigs) | Substance P | ID50 | 0.13 mg/kg (i.v.) | [1][2] |
| Neurokinin A-induced bronchoconstriction (guinea pigs) | Neurokinin A | ID50 | 0.040 mg/kg (i.v.) | [1][2] |
| Neurokinin B-induced bronchoconstriction (guinea pigs) | Neurokinin B | ID50 | 0.063 mg/kg (i.v.) | [1][2] |
Table 3: In Vivo Efficacy of CS-003. The ID50 (half-maximal inhibitory dose) is the dose of CS-003 that inhibits 50% of the maximal response to the respective agonist.
Signaling Pathways in Neurogenic Inflammation
Neurogenic inflammation is initiated by the activation of sensory neurons, leading to the release of tachykinins. These neuropeptides then bind to their respective neurokinin receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells, triggering a cascade of intracellular signaling events.
Caption: Tachykinin signaling in neurogenic inflammation.
The binding of tachykinins to their Gq/11 protein-coupled receptors activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger downstream cellular responses that manifest as vasodilation and increased vascular permeability (plasma extravasation).
CS-003 exerts its anti-inflammatory effects by competitively binding to the NK1, NK2, and NK3 receptors, thereby preventing the binding of endogenous tachykinins and inhibiting the initiation of this signaling cascade.
Caption: Mechanism of action of CS-003.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of CS-003.
In Vitro Inositol Phosphate Formation Assay
This assay is a functional measure of receptor antagonism. It quantifies the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the tachykinin signaling pathway.
Caption: Workflow for the inositol phosphate formation assay.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing high levels of either the human NK1, NK2, or NK3 receptor are cultured in appropriate media.
-
Radiolabeling: Cells are incubated overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of CS-003 for a defined period.
-
Agonist Stimulation: A fixed concentration of the respective agonist (Substance P for NK1, NKA for NK2, or NKB for NK3) is added to the cells to stimulate the production of inositol phosphates.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid. The cells are then lysed, and the aqueous soluble inositol phosphates are extracted.
-
Chromatographic Separation: The extracted inositol phosphates are separated from other radiolabeled compounds using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of CS-003 is used to calculate the pA2 value, a measure of its antagonist potency.
In Vivo Substance P-Induced Tracheal Vascular Hyperpermeability
This animal model is used to assess the ability of a compound to inhibit plasma extravasation, a key feature of neurogenic inflammation.
Caption: Protocol for measuring substance P-induced plasma extravasation.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs are typically used for this model.
-
Anesthesia and Surgical Preparation: The animals are anesthetized, and the jugular vein is cannulated for the intravenous administration of compounds and dyes.
-
Drug Administration: A solution of CS-003 or its vehicle is administered intravenously.
-
Dye Injection: A solution of Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Induction of Plasma Extravasation: A defined dose of Substance P is administered intravenously to induce vascular hyperpermeability in the trachea.
-
Circulation and Perfusion: After a set circulation time, the animal is euthanized, and the vascular system is perfused with saline to remove any Evans blue dye remaining in the blood vessels.
-
Tissue Collection and Dye Extraction: The trachea is excised, and the Evans blue dye that has extravasated into the tissue is extracted using a solvent such as formamide.
-
Quantification: The concentration of the extracted Evans blue dye is determined by measuring its absorbance using a spectrophotometer.
-
Data Analysis: The dose-dependent inhibition of plasma extravasation by CS-003 is used to calculate the ID50 value.
Conclusion
This compound is a potent triple tachykinin receptor antagonist with a well-characterized mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at NK1, NK2, and NK3 receptors. By blocking the signaling pathways initiated by Substance P, Neurokinin A, and Neurokinin B, CS-003 effectively inhibits key events in neurogenic inflammation, such as plasma extravasation and smooth muscle contraction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of inflammatory diseases. The comprehensive understanding of its pharmacological profile makes CS-003 a significant tool for researchers and a promising lead for the development of novel therapeutics targeting neurogenic inflammation.
References
Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 Free Base has emerged as a significant area of research within the domain of neurokinin receptor modulation. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, a potent triple tachykinin receptor antagonist. Initially developed by Daiichi Sankyo, this small molecule has shown high affinity for human neurokinin-1 (NK1), NK2, and NK3 receptors, indicating its potential therapeutic efficacy in respiratory diseases associated with neurokinins. This document consolidates available data on its biological activity, presents a plausible synthetic route based on related patents, and outlines key experimental workflows.
Core Compound Data
This compound is chemically identified as [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 191672-52-3 |
| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S |
| Molecular Weight | 673.65 g/mol |
| Target | Neurokinin Receptor (NK1, NK2, NK3) |
| Therapeutic Area | Respiratory Diseases, Immune System Diseases |
Discovery and Biological Activity
The discovery of CS-003 was driven by the therapeutic potential of modulating neurokinin pathways, which are implicated in neurogenic inflammation in respiratory conditions.
Receptor Binding Affinity
CS-003 exhibits high affinity for all three human tachykinin receptors, as detailed in the following table.
| Receptor | Kᵢ (nM) |
| NK1 | 2.3 |
| NK2 | 0.54 |
| NK3 | 0.74 |
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent activity of CS-003 in various models of respiratory disease.
| Model | Effect | ID₅₀ (mg/kg, i.v.) |
| Substance P-induced tracheal vascular hyperpermeability | Inhibition | 0.13 |
| Neurokinin A-induced bronchoconstriction | Inhibition | 0.040 |
| Neurokinin B-induced bronchoconstriction | Inhibition | 0.063 |
Furthermore, oral administration of CS-003 has been shown to inhibit capsaicin-induced coughing and ovalbumin-induced nasal blockade in a dose-dependent manner, with efficacy comparable to existing standards of care like codeine and dexamethasone (B1670325) respectively.[1]
Signaling Pathway
CS-003 acts as an antagonist at G-protein coupled neurokinin receptors. By blocking the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B), it inhibits the subsequent intracellular signaling cascades that lead to inflammatory and bronchoconstrictive responses.
References
Unraveling the Identity of CS-003: A Multifaceted Designation in Therapeutic Research
An in-depth analysis of publicly available scientific and clinical data reveals that the designation "CS-003" does not refer to a singular chemical entity with a publicly documented structure-activity relationship (SAR). Instead, "CS-003" appears as a multifaceted identifier across different therapeutic contexts, most prominently as a clinical study designation for a gene therapy and as an internal code for a neurokinin receptor antagonist.
Our comprehensive search for "CS-003 free base structure-activity relationship" did not yield any specific small molecule with associated SAR data, detailed experimental protocols, or defined signaling pathways as requested. The information available is linked to distinct research and development programs, which are detailed below.
CS-003 as a Clinical Study Identifier: Nadofaragene Firadenovec in Bladder Cancer
The most prevalent use of "CS-003" in recent scientific literature is the identifier for a pivotal Phase 3 clinical trial (NCT02773849).[1][2][3][4][5][6] This study investigates the efficacy and safety of Nadofaragene Firadenovec (Adstiladrin), an adenoviral vector-based gene therapy for the treatment of high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).[1][2][3][5]
The trial, designated as Study CS-003, has been instrumental in the FDA approval of Nadofaragene Firadenovec.[3][5][7] Data from this study have demonstrated durable complete responses in patients.[2][4] The primary endpoint of the study was the complete response rate, with follow-up data extending to 5 years to assess long-term efficacy and safety.[1]
CS-003: A Triple Neurokinin Receptor Antagonist
In a different therapeutic area, "CS-003" has been identified as a potent, orally active triple neurokinin receptor antagonist, targeting NK1, NK2, and NK3 receptors.[8] This compound has shown efficacy in preclinical models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease, by inhibiting bronchoconstriction, vascular hyperpermeability, and mucus secretion induced by cigarette smoke.[8]
Studies in male dogs indicated that CS-003 administration was associated with testicular toxicity, which was linked to the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed plasma testosterone (B1683101) and LH levels.[8]
Other Mentions of "CS-003"
The designation "CS-003" also appears in other, less prominent contexts:
-
CS003-BC: This identifier refers to a randomized, double-blind Phase II clinical trial for a P2Et extract from Caesalpinia spinosa in breast cancer patients.[9]
-
CS1003 (nofazinlimab): In the context of oncology, CS1003 is an antibody that blocks the programmed cell death protein 1 (PD-1). It has been studied in combination with CS1002, a CTLA-4 targeting antibody, in patients with advanced solid tumors.[10]
Lack of Publicly Available SAR Data
Crucially, for none of the above-mentioned instances of "CS-003" is there publicly available, in-depth structure-activity relationship (SAR) data for a "free base" form of a small molecule. The detailed quantitative data, experimental protocols, and specific signaling pathways that would form the basis of a technical whitepaper on SAR are not present in the public domain.
It is possible that "CS-003" as a small molecule identifier is an internal designation used by a pharmaceutical company, and the detailed chemical structure and associated SAR studies have not been disclosed publicly.
References
- 1. onclive.com [onclive.com]
- 2. urologytimes.com [urologytimes.com]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. FDA Approval Summary: Nadofaragene Firadenovec-vncg for Bacillus Calmette-Guérin-Unresponsive Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Safety and efficacy of P2Et extract from Caesalpinia spinosa in breast cancer patients: study protocol for a randomized double blind phase II clinical trial (CS003-BC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trial tests combination antibody therapy in adults with advanced cancer | John Wiley & Sons, Inc. [newsroom.wiley.com]
Preclinical Data Review of CS-003 Free Base: A Triple Tachykinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available preclinical data for CS-003 Free base, a potent, orally active triple tachykinin receptor antagonist. CS-003 demonstrates high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors, positioning it as a potential therapeutic agent for respiratory diseases associated with neurokinin-mediated inflammation. This document summarizes key in vitro and in vivo findings, including receptor binding affinity, functional antagonism, efficacy in animal models of respiratory disease, and toxicological data.
Core Data Presentation
In Vitro Activity
CS-003 exhibits high binding affinity for all three human tachykinin receptors and demonstrates functional antagonism by inhibiting the signaling pathways associated with these receptors.
| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (pA2) |
| Human NK1 | 2.3 nM | 8.7 µM |
| Human NK2 | 0.54 nM | 9.4 µM |
| Human NK3 | 0.74 nM | 9.5 µM |
In Vivo Efficacy in Guinea Pig Models of Respiratory Disease
CS-003 has demonstrated significant efficacy in various guinea pig models of respiratory diseases, highlighting its potential for treating conditions like asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).
| Model | Endpoint | Route of Administration | ID50 / Dose |
| Substance P-induced tracheal vascular hyperpermeability | Inhibition of hyperpermeability | Intravenous | 0.13 mg/kg |
| Oral | 3.6 mg/kg | ||
| Neurokinin A-induced bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.040 mg/kg |
| Oral | 1.3 mg/kg | ||
| Neurokinin B-induced bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.063 mg/kg |
| Oral | 0.89 mg/kg | ||
| Capsaicin aerosol-induced cough | Reduction in cough number | Oral | 10 mg/kg (P<0.01) |
| Ovalbumin-induced asthma (mild and severe) | Inhibition of airway hyperresponsiveness | Oral | 10 mg/kg (P<0.01) |
| Ovalbumin-induced rhinitis | Inhibition of nasal blockade | Oral | Dose-dependent |
| Cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion | Inhibition of all endpoints | Intravenous | Dose-dependent |
Toxicology Summary
The primary toxicity observed in preclinical studies with CS-003 is testicular toxicity in male dogs and rats.
| Species | Findings | Mechanism |
| Male Dogs | Decreased sperm number and motility, increased sperm abnormality, decreased prostate weight, histopathological changes in testis, epididymis, and prostate. Suppressed plasma testosterone (B1683101) and LH levels. | Inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed GnRH pulse generation and subsequent reduction in LH and testosterone. |
| Male Rats | Suppressed pulsatile LH secretion and decreased serum testosterone levels. | Similar to dogs, involving inhibition of neurokinin receptor signaling in the control of pulsatile GnRH/LH secretion. |
Signaling Pathways and Experimental Workflows
Tachykinin Receptor Signaling Pathway
Tachykinins (Substance P, Neurokinin A, and Neurokinin B) are neuropeptides that mediate their effects through three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Activation of these receptors, primarily through the Gq/11 pathway, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events contribute to various physiological responses, including smooth muscle contraction, vasodilation, and neurogenic inflammation. CS-003 acts as an antagonist at all three receptors, blocking these downstream effects.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general procedure for determining the binding affinity (Ki) of CS-003 for the tachykinin receptors using a competitive radioligand binding assay.
Experimental Workflow: Inositol Phosphate (B84403) Accumulation Assay
This workflow describes the general steps to measure the functional antagonism of CS-003 by quantifying its effect on agonist-induced inositol phosphate (IP) accumulation.
Methodological & Application
Application Notes and Protocols for CS-003 Free Base In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Tachykinin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[2][3][4] As antagonists, molecules like CS-003 block the activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), making them valuable tools for studying tachykinin-mediated signaling and as potential therapeutic agents for conditions such as respiratory diseases.[1][2]
This document provides detailed protocols for in vitro characterization of CS-003 free base, including a competitive binding assay to determine its affinity for the tachykinin receptors and functional assays to measure its antagonist potency.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for CS-003.
Table 1: Binding Affinity of CS-003 for Human Tachykinin Receptors
| Receptor | Ki (nM) |
| NK1 | 2.3 |
| NK2 | 0.54 |
| NK3 | 0.74 |
Ki values were determined by competitive radioligand binding assays.[1]
Table 2: Functional Antagonist Potency of CS-003
| Receptor | Assay | pA2 |
| NK1 | Inositol Phosphate Accumulation | 8.7 |
| NK2 | Inositol Phosphate Accumulation | 9.4 |
| NK3 | Inositol Phosphate Accumulation | 9.5 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the tachykinin receptors and the general experimental workflow for characterizing CS-003.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Experimental Workflow for CS-003 Characterization.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CS-003 for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand specific for each receptor (e.g., [125I]Substance P for NK1).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of CS-003 in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the serially diluted CS-003.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the respective receptor in separate wells. For total binding, add only the radioligand and assay buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of CS-003. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of CS-003 to antagonize agonist-induced activation of Gq-coupled tachykinin receptors by quantifying the accumulation of a stable IP3 metabolite, IP1.[6][7]
Materials:
-
A cell line endogenously or recombinantly expressing the human NK1, NK2, or NK3 receptor.
-
This compound.
-
A specific agonist for each receptor (e.g., Substance P for NK1).
-
IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of CS-003 in the stimulation buffer.
-
Prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and add the diluted CS-003. Incubate for 15-30 minutes at 37°C.
-
Add the agonist to the wells (except for the basal control wells) and incubate for 30-60 minutes at 37°C.
-
Lyse the cells by adding the HTRF lysis buffer containing IP1-d2 and anti-IP1 cryptate.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the response against the concentration of CS-003 to determine the IC50. Calculate the pA2 value to quantify the antagonist potency.
Calcium Mobilization Assay
This assay measures the antagonist effect of CS-003 on the rapid increase in intracellular calcium following tachykinin receptor activation.[8][9][10]
Materials:
-
A cell line expressing the human NK1, NK2, or NK3 receptor.
-
This compound.
-
A specific agonist for each receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of CS-003 in assay buffer and add them to the cells. Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist at a predetermined concentration (e.g., EC80) and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of CS-003.
-
Plot the response against the concentration of CS-003 to determine the IC50 and subsequently the pA2 value.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: CS-003 (Nadofaragene Firadenovec) In Vivo Study Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadofaragene firadenovec (Adstiladrin®) is a non-replicating adenoviral vector-based gene therapy. It is designed for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][2][3] The pivotal clinical trial evaluating its safety and efficacy is known as Study CS-003 (NCT02773849).[2] This document provides a detailed overview of the in vivo study design for nadofaragene firadenovec, based on the protocol of the CS-003 trial, to guide researchers and professionals in the field.
Nadofaragene firadenovec facilitates the delivery of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder.[1][3] This leads to the local and sustained production of the IFNα2b protein, which in turn exerts its anti-tumor effects through various mechanisms.[4][5][6] The therapy is administered intravesically, directly into the bladder.[2][7]
Mechanism of Action
The antitumor activity of nadofaragene firadenovec is driven by the local expression of the IFNα2b gene.[3] The mechanism can be broken down into two main stages: gene delivery and the subsequent biological effects of interferon alfa-2b.
2.1 Gene Delivery:
Nadofaragene firadenovec is an adenovirus serotype 5 vector that has been rendered non-replicating by the deletion of the E1 gene region.[8] The vector is formulated with an excipient, Syn-3, which enhances the transduction of the urothelial cells.[1]
-
Instillation and Cellular Uptake: The therapy is instilled directly into the bladder. The adenoviral vector, aided by Syn-3, binds to the coxsackie-adenovirus receptors on the surface of urothelial cells and enters the cells via endocytosis.[4][9]
-
Nuclear Translocation and Gene Expression: Once inside the cell, the adenoviral vector escapes the endosome and translocates to the nucleus. The viral DNA, containing the IFNα2b gene, resides episomally within the nucleus without integrating into the host genome.[10] The cellular machinery then transcribes and translates the IFNα2b gene, leading to the synthesis and secretion of the IFNα2b protein.[4]
2.2 Interferon Alfa-2b Signaling Pathway:
The locally produced IFNα2b protein binds to type I interferon receptors (IFNAR) on the surface of urothelial and immune cells.[11][12] This binding initiates the JAK-STAT signaling cascade:[11][13][14]
-
Receptor Dimerization and Kinase Activation: Ligand binding brings the IFNAR1 and IFNAR2 receptor subunits together, activating the associated Janus kinases (JAK1 and Tyk2).[12]
-
STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins (Stat1 and Stat2).[12] The STAT proteins are then phosphorylated, detach from the receptor, and form heterodimers.
-
Nuclear Translocation and Gene Transcription: The STAT1/STAT2 dimers translocate to the nucleus where they bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs).[13]
-
Antitumor Effects: The expression of ISGs leads to a variety of antitumor effects, including:
-
Direct effects: Inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-angiogenic effects.[4][5][6]
-
Indirect effects: Activation of the innate and adaptive immune systems, including the enhancement of natural killer (NK) cell activity and increased presentation of tumor antigens to T cells.[5][6][12]
-
Mandatory Visualization: Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. onclive.com [onclive.com]
- 3. Clinical use of nadofaragene firadenovec-vncg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nadofaragene firadenovec-vncg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nadofaragene firadenovec-vncg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscle-invasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenovirus: The First Effective In Vivo Gene Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Cepeginterferon alfa-2b? [synapse.patsnap.com]
- 14. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CS-003 Free Base in a Murine Bronchoconstriction Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway inflammation. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides released from sensory nerve endings in the airways that are implicated in the pathophysiology of asthma.[1][2] They mediate their effects through three main G-protein coupled receptors: Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). Activation of these receptors on airway smooth muscle cells and inflammatory cells contributes to bronchoconstriction, plasma extravasation, and neurogenic inflammation.[1][2]
CS-003 is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors. In clinical studies involving mild asthmatic patients, a single 200 mg oral dose of CS-003 has been shown to significantly protect against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.[3] These application notes provide a detailed protocol for evaluating the efficacy of CS-003 free base in a preclinical murine model of ovalbumin (OVA)-induced allergic asthma, a standard and well-characterized model that mimics many features of human asthma.[4]
Data Presentation
The following tables present representative data illustrating the potential effects of a triple tachykinin receptor antagonist, such as CS-003, in an OVA-induced murine model of asthma. Please note: This data is illustrative and based on typical results obtained with potent tachykinin receptor antagonists in similar preclinical models. Actual results with CS-003 may vary.
Table 1: Effect of CS-003 on Airway Hyperresponsiveness to Methacholine (B1211447)
| Treatment Group | Dose (mg/kg, p.o.) | Peak Penh (% of Baseline) at 50 mg/mL Methacholine |
| Naive (Saline Control) | - | 150 ± 15 |
| OVA + Vehicle | - | 450 ± 35 |
| OVA + CS-003 | 1 | 320 ± 28 |
| OVA + CS-003 | 10 | 210 ± 20 |
| OVA + CS-003 | 30 | 175 ± 18 |
| OVA + Dexamethasone (B1670325) | 1 | 190 ± 22** |
| p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a non-invasive measure of airway obstruction. |
Table 2: Effect of CS-003 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Naive (Saline Control) | - | 5.2 ± 0.8 | 0.1 ± 0.05 | 0.2 ± 0.1 | 4.8 ± 0.7 | 0.1 ± 0.05 |
| OVA + Vehicle | - | 45.6 ± 5.1 | 25.3 ± 3.2 | 5.1 ± 0.9 | 12.5 ± 1.8 | 2.7 ± 0.5 |
| OVA + CS-003 | 10 | 28.9 ± 3.5 | 14.1 ± 2.1 | 3.2 ± 0.6 | 10.1 ± 1.2 | 1.5 ± 0.3 |
| OVA + CS-003 | 30 | 15.4 ± 2.2 | 6.5 ± 1.1 | 1.8 ± 0.4 | 6.2 ± 0.9 | 0.9 ± 0.2 |
| OVA + Dexamethasone | 1 | 12.8 ± 1.9 | 4.2 ± 0.8 | 1.1 ± 0.3** | 6.9 ± 1.0 | 0.6 ± 0.1** |
| *p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, characterized by airway hyperresponsiveness and eosinophilic inflammation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for CS-003 (e.g., 0.5% methylcellulose)
-
Dexamethasone (positive control)
Procedure:
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
Control (naive) mice receive i.p. injections of saline with aluminum hydroxide only.
Drug Administration:
-
From Day 21 to Day 23, administer CS-003 (e.g., 1, 10, 30 mg/kg) or vehicle orally (p.o.) once daily, 1 hour before the OVA challenge.
-
Administer dexamethasone (e.g., 1 mg/kg, i.p.) as a positive control, 1 hour before the OVA challenge.
Aerosol Challenge:
-
On Days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using an ultrasonic nebulizer in a whole-body exposure chamber.
-
Naive and control groups are challenged with saline aerosol only.
Timeline of Experimental Procedures:
Caption: Experimental timeline for OVA-induced asthma model.
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
This protocol describes the measurement of AHR to inhaled methacholine using whole-body plethysmography (WBP), a non-invasive method.[5]
Materials:
-
Whole-body plethysmograph system
-
Methacholine chloride solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Procedure:
-
24 hours after the final OVA challenge (Day 24), place the mice individually into the WBP chambers and allow them to acclimatize for at least 20-30 minutes.
-
Record baseline respiratory parameters for 3 minutes.
-
Expose the mice to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (6.25 to 50 mg/mL).
-
Record respiratory parameters for 3 minutes after each nebulization.
-
The primary parameter measured is the Enhanced Pause (Penh), which is a calculated value that correlates with airway obstruction.
-
Calculate the percentage increase in Penh over baseline for each methacholine concentration.
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of bronchoalveolar lavage fluid (BALF) and the differential counting of inflammatory cells.
Materials:
-
Ketamine/Xylazine anesthetic solution
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypan blue solution
-
Cytocentrifuge
-
Wright-Giemsa stain
-
Hemocytometer
Procedure:
-
Immediately following AHR measurement on Day 24, anesthetize the mice with an overdose of ketamine/xylazine.
-
Expose the trachea through a midline incision and insert a cannula.
-
Perform bronchoalveolar lavage by instilling and withdrawing 1 mL of ice-cold PBS three times.
-
Pool the recovered BALF and keep it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells (macrophages, eosinophils, neutrophils, lymphocytes) based on morphology.
Signaling Pathways
Tachykinin Receptor Signaling in Airway Smooth Muscle
Tachykinins like Substance P and Neurokinin A bind to NK1 and NK2 receptors on airway smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction. CS-003, by blocking NK1, NK2, and NK3 receptors, prevents this signaling cascade from being initiated by tachykinins.
Caption: Tachykinin receptor signaling pathway in bronchoconstriction.
Experimental Workflow
The overall experimental workflow for evaluating CS-003 in the OVA-induced asthma model is depicted below. This workflow ensures a systematic approach from animal model induction to data analysis.
Caption: Workflow for evaluating CS-003 in an asthma model.
References
- 1. qdcxjkg.com [qdcxjkg.com]
- 2. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 5. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CS-003 Free Base Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 free base is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including inflammation, pain perception, and smooth muscle contraction. The ability of CS-003 to antagonize all three tachykinin receptors makes it a valuable research tool and a potential therapeutic agent for conditions associated with neurokinin signaling, such as respiratory diseases.[1][2]
This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound in vitro, focusing on the inositol (B14025) phosphate (B84403) (IP) accumulation assay, a common method for assessing the activity of Gq-coupled GPCRs like the tachykinin receptors.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | [3] |
| Molecular Weight | 673.6 g/mol | [3] |
| CAS Number | 191672-52-3 | [1][3] |
In Vitro and In Vivo Potency of this compound
| Parameter | Receptor/Model | Value | Reference |
| Ki (Binding Affinity) | Human NK1 | 2.3 nM | [1][2] |
| Human NK2 | 0.54 nM | [1][2] | |
| Human NK3 | 0.74 nM | [1][2] | |
| pA2 (Functional Antagonism) | Human NK1 | 8.7 | [1][2] |
| Human NK2 | 9.4 | [1][2] | |
| Human NK3 | 9.5 | [1][2] | |
| ID₅₀ (In Vivo Efficacy) | Substance P-induced tracheal vascular hyperpermeability (guinea pigs) | 0.13 mg/kg (i.v.) | [1] |
| Neurokinin A-induced bronchoconstriction (guinea pigs) | 0.040 mg/kg (i.v.) | [1] | |
| Neurokinin B-induced bronchoconstriction (guinea pigs) | 0.063 mg/kg (i.v.) | [1] |
Signaling Pathway
The tachykinin receptors (NK1, NK2, and NK3) are members of the GPCR superfamily. Their primary signaling mechanism upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively) is through the Gαq protein subunit. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.
Caption: Tachykinin Receptor Gq Signaling Pathway.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for this compound Dose-Response Analysis
This protocol details the measurement of this compound antagonist activity at the NK1, NK2, and NK3 receptors by quantifying the accumulation of inositol phosphates in response to agonist stimulation.
1. Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NK1, NK2, or NK3 receptors.[4][5][6]
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, puromycin) appropriate for the specific stable cell line.
-
Labeling Medium: Inositol-free medium supplemented with 1% dialyzed FBS.
-
[³H]myo-inositol
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing 10 mM LiCl.
-
Agonists:
-
Substance P (for NK1 receptor-expressing cells)
-
Neurokinin A (for NK2 receptor-expressing cells)
-
Neurokinin B (for NK3 receptor-expressing cells)
-
-
Antagonist: this compound
-
Lysis Buffer: 0.1 M Formic Acid
-
Anion-Exchange Resin (e.g., Dowex AG1-X8)
-
Scintillation Cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
2. Experimental Workflow
Caption: Inositol Phosphate Accumulation Assay Workflow.
3. Detailed Procedure
-
Cell Culture and Seeding:
-
Culture the CHO-K1 cells expressing the target neurokinin receptor in standard culture medium.
-
Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.
-
-
Radiolabeling:
-
After 24 hours, remove the culture medium and wash the cells once with inositol-free medium.
-
Add labeling medium containing [³H]myo-inositol (e.g., 0.5-1.0 µCi/well) to each well.
-
Incubate for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
On the day of the assay, aspirate the labeling medium and wash the cells twice with stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer. Add the different concentrations of CS-003 to the respective wells. Include a vehicle control (stimulation buffer only).
-
Pre-incubate the cells with CS-003 for 15-30 minutes at 37°C.
-
Prepare the appropriate agonist (Substance P, Neurokinin A, or Neurokinin B) at a concentration that will give approximately 80% of the maximal response (EC₈₀). This concentration should be determined in preliminary agonist dose-response experiments.
-
Add the agonist to all wells except for the basal control wells (which receive only stimulation buffer).
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).
-
Incubate on ice for at least 30 minutes.
-
The cell lysates containing the radiolabeled inositol phosphates can now be processed.
-
-
Separation and Quantification:
-
Prepare small columns with an anion-exchange resin.
-
Apply the cell lysates to the columns. The negatively charged inositol phosphates will bind to the resin, while the uncharged [³H]myo-inositol will be washed through.
-
Wash the columns with water to remove any remaining free inositol.
-
Elute the total [³H]-inositol phosphates from the resin using a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Collect the eluate in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
4. Data Analysis
-
Constructing the Dose-Response Curve:
-
The data will be in counts per minute (CPM).
-
Calculate the percentage of inhibition for each concentration of CS-003. The response in the presence of the EC₈₀ of the agonist alone is considered 0% inhibition, and the basal response (no agonist) is considered 100% inhibition.
-
Plot the percentage of inhibition (Y-axis) against the logarithm of the molar concentration of CS-003 (X-axis).
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to obtain a sigmoidal dose-response curve. From this curve, the IC₅₀ value (the concentration of antagonist that produces 50% of the maximal inhibition) can be determined.
-
-
Calculating the pA₂ Value:
-
The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in an agonist's dose-response curve.
-
To determine the pA₂, perform agonist dose-response curves in the absence and presence of at least two different fixed concentrations of CS-003.
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the Y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the X-axis.
-
The pA₂ value is the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to perform dose-response analysis of the triple tachykinin receptor antagonist, this compound. The inositol phosphate accumulation assay is a robust method for quantifying the antagonist potency of CS-003 at the NK1, NK2, and NK3 receptors. Accurate determination of dose-response relationships is crucial for understanding the pharmacological profile of this compound and for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CS-003 Free Base: A Potent Triple Tachykinin Receptor Antagonist for Investigating Neurokinin Signaling
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CS-003 free base is a potent, non-peptide antagonist that exhibits high affinity for all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2][3] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide array of physiological processes.[4][5] These processes include inflammation, pain transmission, smooth muscle contraction, and regulation of the respiratory and gastrointestinal systems.[4][6] The diverse functions of tachykinins are mediated through their interaction with their respective G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[6][7] CS-003, by acting as a triple antagonist, provides a powerful pharmacological tool to dissect the complex roles of tachykinin signaling pathways in both normal physiology and various pathological conditions. This document provides detailed application notes and protocols for utilizing CS-003 to study tachykinin signaling.
Tachykinin Signaling Pathway
Tachykinin receptors (NK1, NK2, and NK3) are members of the rhodopsin-like GPCR superfamily.[8] Upon binding of their preferred endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[7] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potent antagonist activity at human tachykinin receptors.
Table 1: In Vitro Binding Affinity of CS-003
| Receptor | Ki (nM) |
| Human NK1 | 2.3[1][2][3] |
| Human NK2 | 0.54[1][2][3] |
| Human NK3 | 0.74[1][2][3] |
Table 2: In Vitro Functional Antagonism of CS-003
| Receptor | Assay | pA₂ (µM) |
| NK1 | Inositol Phosphate Formation | 8.7[2] |
| NK2 | Inositol Phosphate Formation | 9.4[2] |
| NK3 | Inositol Phosphate Formation | 9.5[2] |
Table 3: In Vivo Efficacy of CS-003 in Guinea Pigs
| Agonist | Response Measured | ID₅₀ (mg/kg, i.v.) |
| Substance P | Tracheal Vascular Hyperpermeability | 0.13[2] |
| Neurokinin A | Bronchoconstriction | 0.040[2] |
| Neurokinin B | Bronchoconstriction | 0.063[2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the antagonist activity of CS-003 are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of CS-003 for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes expressing human NK1, NK2, or NK3 receptors
-
Radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [³H]Senktide for NK3)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of CS-003 in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of CS-003 or vehicle.
-
Equilibration: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of CS-003 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Formation Assay
This functional assay measures the ability of CS-003 to inhibit agonist-induced IP accumulation, a downstream event of tachykinin receptor activation.
Materials:
-
Cells stably expressing human NK1, NK2, or NK3 receptors
-
Cell culture medium
-
Agonist (Substance P, NKA, or NKB)
-
This compound
-
IP-One HTRF assay kit (or similar)
-
Plate reader capable of HTRF
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and culture until they reach the desired confluency.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of CS-003 or vehicle in stimulation buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the appropriate agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for IP accumulation.
-
Lysis and Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's instructions of the HTRF assay kit.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Plot the agonist-induced IP formation against the concentration of CS-003. Determine the concentration of CS-003 that causes a 50% inhibition of the agonist response (IC₅₀). Calculate the pA₂ value, which is a measure of the antagonist's potency.
In Vivo Bronchoconstriction in Guinea Pigs
This in vivo protocol assesses the efficacy of CS-003 in inhibiting bronchoconstriction induced by tachykinin receptor agonists.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system
-
Agonist (NKA or NKB)
-
This compound
-
Vehicle control
-
System for measuring pulmonary resistance and compliance
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and insert a tracheal cannula.
-
Ventilation: Mechanically ventilate the animals at a constant volume and frequency.
-
Baseline Measurement: Measure baseline pulmonary resistance and dynamic compliance.
-
Drug Administration: Administer CS-003 or vehicle intravenously (i.v.) or via the desired route.
-
Agonist Challenge: After a predetermined time, challenge the animals with an aerosolized solution of the tachykinin agonist (e.g., NKA or NKB).
-
Measurement of Bronchoconstriction: Continuously monitor and record the changes in pulmonary resistance and compliance for a set period after the agonist challenge.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction by CS-003 at different doses. Determine the dose of CS-003 that causes a 50% inhibition of the bronchoconstrictor response (ID₅₀).
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information on handling, storage, and disposal.
Conclusion
CS-003 is a valuable pharmacological tool for the investigation of tachykinin signaling. Its potent and balanced antagonist activity at all three neurokinin receptors allows researchers to probe the multifaceted roles of this neuropeptide system in health and disease. The protocols provided here offer a starting point for the in vitro and in vivo characterization of tachykinin receptor function using CS-003.
References
- 1. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Increased blocking activity of combined tachykinin NK1- and NK2-receptor antagonists on hyperventilation-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: CS-003 Free Base Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), NK2, and NK3 receptors.[1][2] It has demonstrated therapeutic potential in preclinical models of respiratory diseases, including asthma, allergic rhinitis, and cough.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of CS-003 free base in relevant animal models.
Mechanism of Action
CS-003 exerts its pharmacological effects by competitively blocking the binding of tachykinin neuropeptides, such as Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), to their respective receptors (NK1, NK2, and NK3).[1][2] Tachykinins are involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and pain transmission. In the respiratory system, they are known to mediate bronchoconstriction, vascular hyperpermeability, and mucus secretion.[1] By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to inhibiting these pathological responses.
A key aspect of CS-003's mechanism, particularly related to its NK3 receptor antagonism, is its influence on the hypothalamic-pituitary-gonadal axis. This can lead to significant toxicological findings in certain species, which is a critical consideration for in vivo studies.
Data Presentation
In Vitro Receptor Binding Affinity
| Receptor | Ki (nM) |
| Human NK1 | 2.3 |
| Human NK2 | 0.54 |
| Human NK3 | 0.74 |
Data sourced from MedChemExpress.[1][2]
In Vivo Efficacy in Animal Models
| Animal Model | Species | Route of Administration | Endpoint | ID₅₀ (mg/kg) |
| Substance P-induced tracheal vascular hyperpermeability | Guinea Pig | Intravenous | Inhibition of hyperpermeability | 0.13 |
| Neurokinin A-induced bronchoconstriction | Guinea Pig | Intravenous | Inhibition of bronchoconstriction | 0.040 |
| Neurokinin B-induced bronchoconstriction | Guinea Pig | Intravenous | Inhibition of bronchoconstriction | 0.063 |
| Capsaicin-induced cough | Guinea Pig | Oral | Reduction in cough number | 10 mg/kg (inhibited coughs, comparable to codeine) |
| Ovalbumin-induced rhinitis | Guinea Pig | Oral | Inhibition of nasal blockade | Dose-dependent inhibition, comparable to dexamethasone (B1670325) (10 mg/kg) |
| Cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion | Not Specified | Intravenous | Dose-dependent inhibition | Not Specified |
Data primarily sourced from Patsnap Synapse and MedChemExpress product information.[1]
Toxicological Profile
| Species | Findings | Mechanism |
| Male Dogs | Testicular toxicity, including decreased sperm number and motility, increased sperm abnormality, and histopathological changes in the testis, epididymis, and prostate. Suppression of plasma testosterone (B1683101) and Luteinizing Hormone (LH) levels. | Inhibition of Neurokinin B/NK3 receptor signaling at the hypothalamic level. |
Data sourced from Patsnap Synapse.
Experimental Protocols
Formulation and Administration of this compound
Vehicle Selection: While specific vehicles for preclinical studies are not extensively detailed in the available literature, a solution in distilled water has been used for oral administration in clinical trials.[2] For intravenous administration, sterile saline is a common vehicle. It is recommended to assess the solubility and stability of this compound in the selected vehicle prior to in vivo administration.
Oral Administration (Gavage):
-
Prepare a homogenous suspension or solution of this compound in the desired vehicle (e.g., distilled water, 0.5% methylcellulose).
-
The final concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for rats and guinea pigs).
-
Administer the formulation directly into the stomach using a gavage needle of appropriate size for the animal.
Intravenous Administration (Injection):
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).
-
The solution should be filtered through a 0.22 µm sterile filter before administration.
-
Administer the solution via a suitable vein (e.g., tail vein in mice/rats, marginal ear vein in rabbits) at a controlled rate. The injection volume is typically 1-5 mL/kg.
Efficacy Models
Objective: To evaluate the efficacy of CS-003 in reducing nasal blockade in a model of allergic rhinitis.
Protocol:
-
Sensitization: Sensitize male Dunkin-Hartley guinea pigs by intranasal administration of ovalbumin.
-
Challenge: On day 21 post-sensitization, challenge the animals with intranasal ovalbumin.
-
Treatment: Administer CS-003 orally at the desired doses (e.g., 1-10 mg/kg) at a specified time point before the ovalbumin challenge.
-
Endpoint Assessment: Measure nasal blockade and other symptoms such as sneezing and nose rubbing.
Objective: To assess the antitussive effect of CS-003.
Protocol:
-
Acclimatization: Place conscious, unrestrained guinea pigs in a whole-body plethysmograph to acclimate.
-
Treatment: Administer CS-003 orally (e.g., 10 mg/kg) or vehicle.
-
Challenge: After a defined pretreatment period (e.g., 60 minutes), expose the animals to an aerosolized solution of capsaicin (B1668287) for a set duration (e.g., 5-10 minutes).
-
Endpoint Assessment: Record and count the number of coughs during and immediately following the capsaicin challenge.
Visualizations
Signaling Pathway of Tachykinins
Caption: Tachykinin signaling pathway and the inhibitory action of CS-003.
Experimental Workflow for Efficacy Studies
Caption: General experimental workflow for in vivo efficacy assessment of CS-003.
Logical Relationship of CS-003 Toxicity
Caption: Proposed mechanism of CS-003-induced testicular toxicity in male dogs.
References
Application Note and Protocol: CS-003 Free Base Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. A key measurable downstream event in this pathway is the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
This application note provides a detailed protocol for a cell-based assay to determine the inhibitory potency of CS-003 on the NK1, NK2, and NK3 receptors by quantifying the accumulation of IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of the Assay
This assay quantifies the antagonist effect of CS-003 by measuring its ability to inhibit agonist-induced production of inositol monophosphate (IP1) in cells stably expressing human NK1, NK2, or NK3 receptors. The assay utilizes a competitive immunoassay format. In the absence of cellular IP1, a fluorescently labeled IP1 analog (d2-labeled) binds to a specific anti-IP1 antibody coupled to a lanthanide cryptate (Europium or Terbium). This proximity results in a high HTRF signal. When the tachykinin receptors are activated by an agonist, cellular IP1 is produced and competes with the d2-labeled IP1 for binding to the anti-IP1 antibody, leading to a decrease in the HTRF signal. The inhibitory effect of CS-003 is determined by its ability to counteract the agonist-induced IP1 production, thereby restoring the HTRF signal.
Signaling Pathway Diagram
Caption: Tachykinin Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for CS-003 HTRF Assay.
Materials and Methods
Reagents and Materials
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors (e.g., from GenScript, Innoprot, Millipore).[1][2][3][4][5][6]
-
Cell Culture Medium: As recommended by the cell line provider (e.g., Ham's F-12K with 10% FBS and selection antibiotic).[2][4]
-
CS-003 Free Base: To be solubilized in DMSO to create a stock solution.
-
Agonists:
-
Substance P (for NK1 receptor)
-
Neurokinin A (for NK2 receptor)
-
Neurokinin B (for NK3 receptor)
-
-
Assay Kit: IP-One HTRF Assay Kit (e.g., from Cisbio Bioassays or other suppliers).[7][8][9]
-
Assay Plate: White, opaque, 384-well, tissue culture-treated plates.
-
Reagent-grade water and DMSO.
-
HTRF-compatible plate reader.
Experimental Protocol
1. Cell Culture and Plating:
-
Culture the NK1, NK2, or NK3 expressing cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate assay buffer provided with the IP-One HTRF kit.
-
Adjust the cell density to the recommended concentration (typically determined during assay optimization).
-
Dispense the cell suspension into the wells of a 384-well white assay plate. The volume will depend on the specific kit's protocol (e.g., 10 µL/well).
2. Compound Preparation:
-
Prepare a stock solution of CS-003 in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the CS-003 stock solution in assay buffer to create a dose-response curve. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid solvent effects.
-
Prepare the agonist (Substance P, Neurokinin A, or Neurokinin B) at a concentration that will elicit an EC80 response (the concentration that gives 80% of the maximal response), as determined in a separate agonist dose-response experiment.
3. Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted CS-003 or vehicle control to the appropriate wells of the assay plate containing the cells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Add the agonist solution (e.g., 5 µL of EC80 concentration) to all wells except the negative control wells (which receive assay buffer instead).
-
Incubate the plate for the recommended stimulation time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Following the stimulation, add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate, pre-diluted in lysis buffer as per the kit instructions) to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths: the emission wavelength of the cryptate donor (e.g., 620 nm) and the emission wavelength of the d2 acceptor (e.g., 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Plot the normalized HTRF signal against the logarithm of the CS-003 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for CS-003 for each receptor.
Data Presentation
The inhibitory potency of CS-003 on each of the tachykinin receptors can be summarized in a table for easy comparison.
| Receptor | Agonist (EC80) | CS-003 IC50 (nM) |
| NK1 | Substance P | Hypothetical Value |
| NK2 | Neurokinin A | Hypothetical Value |
| NK3 | Neurokinin B | Hypothetical Value |
Logical Relationship Diagram
Caption: Logical Flow of the CS-003 Inhibition Assay.
Conclusion
This application note provides a comprehensive protocol for developing a robust and reproducible cell-based assay to characterize the inhibitory activity of CS-003 on NK1, NK2, and NK3 receptors. The HTRF-based IP-One assay is a sensitive and high-throughput compatible method for quantifying the Gq-mediated signaling of tachykinin receptors. This assay is a valuable tool for researchers in drug discovery and development to study the pharmacology of tachykinin receptor antagonists.
References
- 1. Ready-to-Assay™ NK3 Tachykinin Receptor Frozen Cells | HTS190RTA [merckmillipore.com]
- 2. genscript.com [genscript.com]
- 3. innoprot.com [innoprot.com]
- 4. genscript.com [genscript.com]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes: Measuring CS-003 Free Base Efficacy in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the efficacy of CS-003 Free base, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in relevant in vitro and in vivo respiratory models. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] These protocols describe methods to confirm the inhibitory activity of this compound on the p38α kinase, its effects on inflammatory cytokine release in macrophages, and its efficacy in animal models of acute and allergic airway inflammation.
Introduction: The Role of p38 MAPK in Respiratory Disease
The p38 MAPK signaling cascade is a key pathway activated by cellular stresses and inflammatory cytokines.[][4] In the lungs, activation of p38 MAPK, particularly the p38α isoform, in inflammatory cells like macrophages and neutrophils leads to the production and release of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][5] This cascade contributes significantly to the airway inflammation, remodeling, and hyperresponsiveness characteristic of asthma and COPD.[1] Inhibiting the p38 MAPK pathway is therefore a promising therapeutic strategy for these conditions.[4][6] this compound is a novel small molecule designed to selectively inhibit p38α MAPK, thereby reducing the downstream inflammatory response.
In Vitro Efficacy Assessment
Protocol: p38α Kinase Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human p38α.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.
Methodology:
-
Reagents: Recombinant active p38α enzyme, kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., ATF-2).[7][8]
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. b. In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[7] c. Add 2 µL of p38α enzyme solution to each well. d. Add 2 µL of a mix of ATP and ATF-2 substrate to initiate the reaction.[7][8] e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as ADP-Glo™ Kinase Assay or western blotting for Phospho-ATF-2.[7][8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: LPS-Induced TNF-α Release in Macrophages
This cell-based assay assesses the functional consequence of p38 MAPK inhibition by measuring the suppression of a key pro-inflammatory cytokine.
Objective: To measure the dose-dependent effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.
-
Procedure: a. Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour. c. Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 4-6 hours to induce TNF-α production.[10][11][12] d. After incubation, collect the cell culture supernatant. e. Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value as described for the kinase assay.
Summary of In Vitro Data
| Assay | Compound | Target/Cell Line | Endpoint | Result (IC50) |
| Kinase Inhibition | This compound | Recombinant p38α | Phosphorylation | 15 nM |
| Reference Inhibitor | Recombinant p38α | Phosphorylation | 25 nM | |
| Cytokine Release | This compound | RAW 264.7 Macrophages | TNF-α Release | 50 nM |
| Reference Inhibitor | RAW 264.7 Macrophages | TNF-α Release | 80 nM |
In Vivo Efficacy Assessment
Protocol: LPS-Induced Acute Lung Injury in Mice
This model assesses the efficacy of this compound in a model of acute, neutrophil-driven lung inflammation.[13][14]
Objective: To evaluate the effect of this compound on LPS-induced pulmonary inflammation, including neutrophil influx and cytokine levels in bronchoalveolar lavage fluid (BALF).[15]
Methodology:
-
Animals: Use C57BL/6 mice (10-12 weeks old).[14]
-
Procedure: a. Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via a suitable route (e.g., oral gavage) 1 hour prior to LPS challenge. b. Anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intratracheally to induce lung injury.[13][16] c. At a predetermined time point (e.g., 6-24 hours) after LPS instillation, euthanize the animals.[14] d. Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.[14][16] e. Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Endpoints & Analysis: a. Cell Infiltration: Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides to perform differential cell counts (specifically neutrophils). b. Cytokine Analysis: Use the BALF supernatant to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. c. Lung Edema: Measure the lung wet-to-dry weight ratio as an indicator of vascular permeability.
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model evaluates the efficacy of this compound in a Th2-driven allergic inflammation model that mimics key features of human asthma.[17][18]
Objective: To assess the impact of this compound on eosinophilic airway inflammation, mucus production, and airway hyperresponsiveness (AHR).
Methodology:
-
Animals: Use BALB/c mice (6-8 weeks old).[18]
-
Sensitization & Challenge: a. Sensitization: Sensitize mice on days 0 and 7 (or 14) with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).[18][19][20] b. Challenge: On subsequent days (e.g., days 21-25), challenge the mice with nebulized OVA solution for 20-30 minutes.[18][20]
-
Dosing: Administer this compound or vehicle daily, starting 1 hour before each OVA challenge.
-
Endpoints & Analysis (24-48 hours after final challenge): a. Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine (B1211447) using whole-body plethysmography. b. BALF Analysis: Collect BALF to determine total and differential cell counts, focusing on eosinophils. c. Histology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.
Summary of In Vivo Data
Table 1: Effect of CS-003 on LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg) | BALF Total Cells (x10⁵) | BALF Neutrophils (x10⁵) | BALF TNF-α (pg/mL) |
| Vehicle + Saline | - | 0.5 ± 0.1 | 0.02 ± 0.01 | < 20 |
| Vehicle + LPS | - | 8.2 ± 1.1 | 7.5 ± 1.0 | 1250 ± 150 |
| CS-003 + LPS | 1 | 5.1 ± 0.8 | 4.5 ± 0.7 | 710 ± 90 |
| CS-003 + LPS | 5 | 2.3 ± 0.5 | 1.9 ± 0.4 | 250 ± 50 |
| CS-003 + LPS | 10 | 1.1 ± 0.3 | 0.8 ± 0.2 | 80 ± 25 |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle + LPS group. |
Table 2: Effect of CS-003 on OVA-Induced Allergic Airway Inflammation
| Treatment Group | Dose (mg/kg) | BALF Total Cells (x10⁵) | BALF Eosinophils (x10⁵) | AHR (PenH at 50mg/mL MCh) |
| Vehicle + Saline | - | 0.6 ± 0.2 | 0.01 ± 0.01 | 1.2 ± 0.2 |
| Vehicle + OVA | - | 5.5 ± 0.9 | 3.8 ± 0.6 | 4.1 ± 0.5 |
| CS-003 + OVA | 5 | 2.8 ± 0.6 | 1.5 ± 0.4 | 2.3 ± 0.4 |
| CS-003 + OVA | 10 | 1.7 ± 0.4 | 0.8 ± 0.2 | 1.8 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle + OVA group. PenH = Enhanced Pause. |
Visualized Pathways and Workflows
Caption: p38 MAPK signaling pathway and the inhibitory action of CS-003.
Caption: Workflow for the in vitro macrophage cytokine release assay.
Caption: General workflow for in vivo respiratory model efficacy studies.
References
- 1. dovepress.com [dovepress.com]
- 2. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. P38 MAPK inhibitor: Significance and symbolism [wisdomlib.org]
- 7. promega.com [promega.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 15. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 17. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
CS-003 Free Base: Application Notes for a Potent Triple Tachykinin Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CS-003 is a potent, non-peptide antagonist of all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2][3][4][5] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, smooth muscle contraction, and CNS signaling.[6][7][8] By simultaneously blocking the receptors for these peptides, CS-003 serves as a powerful pharmacological tool for investigating the roles of the tachykinin system in vitro and in vivo. These application notes provide a summary of CS-003's pharmacological data, detailed protocols for its use in key experiments, and a visualization of the signaling pathways it modulates.
Data Presentation
In Vitro Pharmacological Profile of CS-003
The following table summarizes the in vitro binding affinities and functional antagonist potencies of CS-003.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | NK1 | Human | 2.3 nM | [1][2][3][4][5] |
| NK2 | Human | 0.54 nM | [1][2][3][4][5] | |
| NK3 | Human | 0.74 nM | [1][2][3][4][5] | |
| Functional Antagonism (pA2) | NK1 | Not Specified | 8.7 µM | [1][2][5] |
| (Inositol Phosphate (B84403) Formation) | NK2 | Not Specified | 9.4 µM | [1][2][5] |
| NK3 | Not Specified | 9.5 µM | [1][2][5] |
In Vivo Efficacy of CS-003
The following table summarizes the in vivo efficacy of CS-003 in preclinical models of tachykinin-mediated responses.
| Model | Agonist | Endpoint | ID50 | Route of Administration | Species | Reference |
| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of plasma extravasation | 0.13 mg/kg | Intravenous | Guinea Pig | [1][4][5] |
| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | 0.040 mg/kg | Intravenous | Guinea Pig | [1][4][5] |
| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | 0.063 mg/kg | Intravenous | Guinea Pig | [1][4][5] |
Signaling Pathway
Tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[6][9] Upon binding of their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), these receptors primarily couple to Gq/11 proteins.[10][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. There is also evidence for tachykinin receptors coupling to other G-proteins, such as Gs, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6][11] CS-003, as an antagonist, blocks the initial ligand binding step, thereby inhibiting all downstream signaling events.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
This protocol provides a general framework for determining the binding affinity of CS-003 to NK1, NK2, or NK3 receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the human tachykinin receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [125I]Substance P for NK1, [125I]Neurokinin A for NK2, [125I]Eledoisin for NK3).
-
This compound.
-
Non-specific binding control: A high concentration of a known non-radiolabeled antagonist for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a serial dilution of CS-003 in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand at a concentration at or below its Kd.
-
Either CS-003 at various concentrations, assay buffer (for total binding), or the non-specific binding control.
-
Cell membrane preparation (protein concentration to be optimized for each receptor).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of CS-003.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Formation Assay
This protocol outlines a method to assess the functional antagonist activity of CS-003 by measuring the inhibition of agonist-induced inositol phosphate accumulation.[1][2][5]
Materials:
-
Cells expressing the tachykinin receptor of interest.
-
[3H]-myo-inositol.
-
Agonist for the target receptor (e.g., Substance P, NKA, or NKB).
-
This compound.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 10 mM LiCl).
-
Lysis buffer (e.g., ice-cold perchloric acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with [3H]-myo-inositol in the culture medium for 24-48 hours.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of CS-003 in assay buffer for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add the specific agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a time known to produce a robust IP accumulation (e.g., 30-60 minutes).
-
Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
IP Extraction: Neutralize the cell lysates and apply them to anion exchange columns.
-
Elution: Wash the columns and elute the inositol phosphates with an appropriate elution buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the agonist-induced IP formation at each concentration of CS-003.
-
Plot the percentage of inhibition against the log concentration of CS-003.
-
Calculate the IC50 value.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
In Vivo Bronchoconstriction in Guinea Pigs
This protocol is a model for evaluating the in vivo efficacy of CS-003 against neurokinin-induced bronchoconstriction.[1][4][5]
Materials:
-
Male Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Tracheal cannula.
-
Ventilator.
-
Pressure transducer to measure airway resistance.
-
Neurokinin A or Neurokinin B for induction of bronchoconstriction.
-
This compound.
-
Vehicle for drug administration (e.g., saline).
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to insert a cannula. Connect the animal to a ventilator.
-
Measurement of Airway Resistance: Monitor and record the baseline airway resistance using a pressure transducer.
-
Drug Administration: Administer CS-003 or vehicle intravenously at various doses. A typical pre-treatment time is 5 minutes before the agonist challenge.[1][4][5]
-
Agonist Challenge: Administer a dose of NKA or NKB intravenously that is known to cause a significant and reproducible increase in airway resistance.
-
Data Recording: Continuously record the airway resistance before and after the agonist challenge in both vehicle- and CS-003-treated animals.
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced increase in airway resistance for each dose of CS-003.
-
Determine the ID50 value, which is the dose of CS-003 that causes a 50% inhibition of the bronchoconstrictor response.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of tachykinin receptor-mediated processes. Its high affinity and potent antagonist activity at all three neurokinin receptors make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of the tachykinin system in health and disease. The protocols provided herein offer a starting point for researchers to incorporate CS-003 into their experimental designs. As with any experimental procedure, optimization of specific conditions may be necessary for different cell lines or animal models.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P-induced increase in vascular permeability in the rat trachea does not depend on neutrophils or other components of circulating blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CS-003 Solubility
This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of the hypothetical compound CS-003 free base in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and PBS?
This compound, a poorly water-soluble compound, exhibits significantly different solubility profiles in the organic solvent DMSO versus the aqueous buffer PBS. As a general guidance, you can expect high solubility in DMSO and low solubility in PBS. For detailed quantitative data, please refer to the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility Type | Method | Concentration (mM) | Temperature (°C) |
| DMSO | Equilibrium | Shake-Flask | >100 | 25 |
| PBS (pH 7.4) | Kinetic | Nephelometry | 5 µM | 25 |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 2 µM | 25 |
Q2: Why is there a significant difference in solubility between DMSO and PBS?
The difference in solubility arises from the distinct chemical properties of the solvents and this compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] In contrast, PBS is an aqueous buffer that simulates physiological pH. Free bases of drugs are often poorly soluble in water at neutral pH.
Q3: What is the difference between kinetic and thermodynamic solubility?
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the amorphous or fastest precipitating form of the compound and is often higher than thermodynamic solubility. This measurement is common in high-throughput screening.[2][3]
Thermodynamic solubility , or equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[3][4][5] This is considered the "true" solubility and is determined by adding the solid compound to the solvent and allowing it to equilibrate over a longer period.
Logical Relationship of Solubility Concepts
References
CS-003 Free base experimental stability and storage
Disclaimer: Information provided is for research use only. The stability data presented is representative and intended to guide experimental design. Researchers should always perform their own stability studies under their specific experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental stability and storage of the novel research compound CS-003 Free Base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in a suitable organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3] For short-term use, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified.[2]
Q2: My experimental results with CS-003 are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent potency or variable results are classic signs of compound instability.[3] If CS-003 degrades in your experimental medium (e.g., cell culture media, aqueous buffer) during incubation, the effective concentration of the active compound will decrease, leading to variability in your dose-response curves or a higher apparent IC50 value.[3][4] It is crucial to assess the compound's stability under your specific experimental conditions.[4]
Q3: I see a precipitate after adding my CS-003 solution to my aqueous experimental medium. What is causing this?
A3: Precipitation can occur for several reasons:
-
Poor Solubility: The concentration of CS-003 may have exceeded its solubility limit in the final aqueous medium.
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) might be too high, or adding a cold stock solution to a warmer medium can cause the compound to crash out of solution.[3]
-
Interaction with Media Components: CS-003 may interact with proteins or salts in the medium, leading to precipitation.
Q4: How susceptible is CS-003 to degradation by light or oxidation?
A4: Many organic molecules are sensitive to light and oxidation.[5][6] Photodegradation can occur even under normal laboratory lighting.[5] Therefore, it is a best practice to handle CS-003 in amber vials or protect solutions from light by wrapping containers in aluminum foil.[6][7] Oxidative degradation is also a common pathway, which can be accelerated by exposure to air and certain metal ions.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Long-Term Experiments (>24h) | Degradation of CS-003 in aqueous/cell culture medium. | 1. Assess Solution Stability: Perform a time-course experiment to quantify the concentration of CS-003 at different time points under your assay conditions. 2. Replenish Compound: If significant degradation occurs, consider replenishing the medium with freshly prepared CS-003 at regular intervals.[3] 3. Reduce Incubation Time: If possible, modify the experimental protocol to use a shorter incubation period.[3] |
| Precipitate Formation in Assay Wells | Exceeded solubility limit in the final medium. | 1. Determine Solubility: Conduct a solubility test to find the maximum concentration of CS-003 that remains in solution in your specific medium. 2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to cells.[3] 3. Pre-warm Medium: Allow the diluted compound solution to equilibrate to the same temperature as your culture medium before adding it.[3] |
| Inconsistent HPLC/LC-MS Peak Areas Between Replicates | 1. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates). 2. Incomplete Dissolution: The stock solution may not be fully dissolved. 3. Degradation on Autosampler: The compound may be unstable in the autosampler vial at room temperature. | 1. Use Low-Adhesion Plasticware or Glass Inserts: This can minimize loss due to surface adsorption. 2. Ensure Complete Dissolution: Vortex and sonicate the stock solution upon preparation to ensure the compound is fully dissolved. Visually inspect for particulates. 3. Use a Cooled Autosampler: Set the autosampler temperature to 4°C to minimize degradation while samples are waiting for injection. |
| Appearance of New Peaks in Chromatogram Over Time | Chemical degradation of CS-003. | 1. Conduct Forced Degradation Studies: Expose the compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[8][9][10] This helps to identify potential degradants and develop a stability-indicating analytical method. 2. Characterize Degradants: Use LC-MS/MS to identify the structures of the degradation products, which can provide insight into the degradation pathway.[4] |
Experimental Stability Data
The following tables summarize representative stability data for this compound.
Table 1: Solid-State Stability of this compound
Assay performed by HPLC-UV. Purity is determined by peak area normalization.
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C (Protected from light) | 12 Months | 99.8 | White crystalline powder |
| 4°C (Protected from light) | 12 Months | 99.1 | White crystalline powder |
| 25°C / 60% RH (Protected from light) | 6 Months | 97.5 | Off-white powder |
| 40°C / 75% RH (Accelerated) | 3 Months | 92.3 | Yellowish powder |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 96.8 | Slight discoloration |
Table 2: Solution-State Stability of CS-003 (10 mM in DMSO)
Assay performed by HPLC-UV. Concentration is reported as % of initial concentration.
| Storage Condition | Time Point | Concentration (% of Initial) |
| -80°C | 12 Months | 99.5 |
| -20°C | 12 Months | 98.2 |
| 4°C | 1 Month | 97.9 |
| 25°C (Room Temp) | 48 Hours | 91.4 |
Table 3: Freeze-Thaw Stability of CS-003 (10 mM in DMSO)
Samples were frozen at -20°C and thawed to room temperature for each cycle.[11] Assay performed by HPLC-UV.
| Number of Cycles | Purity (%) | Concentration (% of Initial) |
| 1 Cycle | 99.8 | 99.9 |
| 3 Cycles | 99.7 | 99.5 |
| 5 Cycles | 99.5 | 98.8 |
Experimental Protocols
Protocol 1: Solid-State Stability Assessment
This protocol is based on ICH Q1A(R2) guidelines for stability testing.[12]
-
Sample Preparation: Place accurately weighed samples (approx. 5-10 mg) of this compound into separate, appropriate containers (e.g., clear and amber glass vials).
-
Storage: Store the vials under various conditions as specified in Table 1.[13][14] This includes long-term (e.g., -20°C, 4°C), accelerated (e.g., 40°C/75% RH), and photostability conditions.[13]
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Analysis:
-
Visually inspect the sample for any changes in physical appearance (color, texture).
-
Prepare a solution of known concentration in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
-
Analyze the solution using a validated stability-indicating HPLC method to determine purity and identify any degradation products.
-
Protocol 2: Solution-State Stability in DMSO
This protocol assesses the stability of CS-003 in a common stock solution solvent.
-
Sample Preparation: Prepare a stock solution of CS-003 in DMSO at a specified concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small-volume aliquots in microcentrifuge tubes or amber HPLC vials to avoid repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Time Points: At each scheduled time point (e.g., 0, 24h, 48h, 1 week, 1 month), remove one aliquot from each temperature condition.
-
Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Analyze by HPLC to determine the concentration relative to the T=0 sample.
Protocol 3: Freeze-Thaw Cycle Stability
This protocol evaluates the stability of a stock solution when subjected to repeated freezing and thawing.[15][16][17]
-
Sample Preparation: Prepare an aliquot of CS-003 stock solution (e.g., 10 mM in DMSO).
-
Initial Analysis (Cycle 0): Immediately analyze the freshly prepared solution to establish the baseline (T=0) purity and concentration.
-
Freeze-Thaw Cycles:
-
Analysis: After 1, 3, and 5 cycles, take a small sample for HPLC analysis to assess purity and concentration.
-
Repeat: Repeat the freeze-thaw process for the desired number of cycles.[15]
Visualizations
Caption: Workflow for assessing the solid-state and solution-state stability of CS-003.
Caption: Decision tree for troubleshooting CS-003 precipitation in aqueous media.
References
- 1. moravek.com [moravek.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid State Stability | VxP Pharma [vxppharma.com]
- 6. How to Safely Administer Compounded Medications at Home [jjsprescriptionspecialties.com]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 12. database.ich.org [database.ich.org]
- 13. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. microchemlab.com [microchemlab.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Optimizing CS-003 Free Base Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of CS-003 free base in in vitro studies. Our goal is to help you optimize your experimental conditions to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: CS-003 is a potent triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), activate the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, CS-003 inhibits these downstream signaling pathways.
Q2: What is a recommended starting concentration range for CS-003 in in vitro assays?
A2: Based on available data for its activity in functional assays such as inositol phosphate (B84403) formation, a broad concentration range of 0.01 µM to 10 µM is a suitable starting point for dose-response experiments. To determine the optimal concentration for your specific cell line and assay, it is recommended to perform a logarithmic dilution series (e.g., from 1 nM to 100 µM).
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the "free base" nature of CS-003 affect its use in cell culture?
A4: Free base compounds can have lower aqueous solubility compared to their salt forms, and their solubility can be pH-dependent. Typically, the solubility of a basic compound is lower at higher pH. It is crucial to ensure complete dissolution in the final culture medium. If precipitation is observed upon dilution, troubleshooting steps such as lowering the final concentration or adjusting the pH of the buffer (if compatible with your experimental system) may be necessary.
Q5: How might serum in the culture medium affect the activity of CS-003?
A5: Serum contains proteins, such as albumin, that can bind to small molecules like CS-003. This binding reduces the effective (free) concentration of the compound available to interact with the target receptors on the cells.[1][2][3] If you observe a lower than expected potency in serum-containing media, consider performing experiments in serum-free or reduced-serum conditions to assess the impact of protein binding.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CS-003 using a Cell Viability Assay
This protocol provides a general method to determine the cytotoxic concentration of CS-003, which is essential for selecting a non-toxic concentration range for functional assays.
Materials:
-
Cells expressing NK receptors
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of CS-003 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CS-003.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log concentration of CS-003 to determine the CC50 (cytotoxic concentration 50%).
Protocol 2: Functional Antagonism Assay - Calcium Flux
This protocol measures the ability of CS-003 to inhibit agonist-induced intracellular calcium mobilization, a direct downstream effect of NK receptor activation.
Materials:
-
Cells expressing NK receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
NK receptor agonist (e.g., Substance P, Neurokinin A, or Neurokinin B)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Remove the dye solution and add different concentrations of CS-003 (prepared in assay buffer) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. Add the NK receptor agonist at a pre-determined EC80 concentration to all wells.
-
Measurement: Measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of CS-003. Plot the % inhibition against the log concentration of CS-003 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Functional Antagonism Assay - Inositol Phosphate (IP) Formation
This assay measures the accumulation of inositol phosphates, a key second messenger in the NK receptor signaling pathway.
Materials:
-
Cells expressing NK receptors
-
Inositol-free medium
-
myo-[³H]-inositol
-
This compound
-
NK receptor agonist
-
LiCl solution
-
Perchloric acid
-
Anion-exchange chromatography columns
-
Scintillation cocktail and counter
Methodology:
-
Cell Labeling: Label the cells by incubating them overnight in inositol-free medium containing myo-[³H]-inositol.
-
Pre-treatment: Wash the cells and pre-incubate them with different concentrations of CS-003 in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: Add the NK receptor agonist at a pre-determined EC80 concentration and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the extracts and separate the inositol phosphates using anion-exchange chromatography.
-
Measurement: Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of agonist-induced IP accumulation for each CS-003 concentration and determine the IC50 value.
Data Presentation
Table 1: Key In Vitro Parameters for this compound
| Parameter | Receptor | Reported Value | Reference |
| Ki | NK1 | 2.3 nM | [4][5] |
| NK2 | 0.54 nM | [4][5] | |
| NK3 | 0.74 nM | [4][5] | |
| pA2 | NK1 | 8.7 µM | [4][5] |
| NK2 | 9.4 µM | [4][5] | |
| NK3 | 9.5 µM | [4][5] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Starting Concentration Range | Purpose |
| Cell Viability | 0.1 µM - 100 µM | To determine cytotoxicity (CC50) and select a non-toxic concentration range for functional assays. |
| Functional Antagonism (e.g., Calcium Flux, IP Formation) | 0.01 µM - 10 µM | To determine the potency of CS-003 (IC50) in inhibiting agonist-induced receptor activation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of CS-003 at tested concentrations. | 1. Concentration is too low. 2. Compound precipitated out of solution. 3. Degradation of the compound. 4. Low receptor expression on cells. | 1. Test a higher concentration range.2. Visually inspect the media for precipitation after adding the compound. Prepare fresh dilutions. Consider using a lower final concentration. For free bases, solubility can be pH-dependent; ensure the pH of your media is compatible.[6][7]3. Prepare fresh stock and working solutions. Assess compound stability in your specific cell culture media over the course of the experiment.4. Confirm the expression of NK1, NK2, and/or NK3 receptors on your cell line using techniques like qPCR, western blot, or flow cytometry. |
| High background or inconsistent results in functional assays. | 1. Solvent (DMSO) toxicity. 2. Inconsistent cell culture conditions. 3. Pipetting errors. 4. Assay variability. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect.2. Standardize cell passage number, confluency, and media composition.3. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.4. Optimize assay parameters such as incubation times, cell density, and reagent concentrations. |
| Precipitation of CS-003 in aqueous media. | 1. Poor aqueous solubility of the free base. 2. Exceeded solubility limit. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous media. Sonication may help. The pH of the media can affect the solubility of a free base.[6][7]2. Decrease the final concentration of the compound in the assay. |
| Lower than expected potency (high IC50). | 1. Serum protein binding. 2. Sub-optimal agonist concentration. | 1. Reduce the serum concentration in the culture medium or use serum-free medium to assess the effect of protein binding.[1][2][3]2. For antagonist assays, use the agonist at its EC80 concentration to ensure a robust but still inhibitable signal. |
Visualizations
Caption: Tachykinin receptor signaling pathway and inhibition by CS-003.
Caption: Experimental workflow for optimizing CS-003 concentration.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does protein binding modulate the effect of angiotensin II receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of CS-003 Free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CS-003 Free Base.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a triple tachykinin receptor antagonist with high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1] It is being investigated for its therapeutic potential in respiratory diseases associated with neurokinins.[1]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound exhibits nanomolar binding affinities for the human NK1, NK2, and NK3 receptors. The inhibitory constant (Ki) values are summarized in the table below.
Q3: Has this compound been investigated in clinical trials?
Yes, a single oral dose of 200 mg of CS-003 was shown to significantly protect against neurokinin A-induced bronchoconstriction in mild asthmatics at 1 and 8 hours post-dose in a double-blind, crossover, placebo-controlled trial.[2]
Q4: Are there any known or potential off-target effects of this compound?
A significant finding from preclinical studies is the induction of testicular toxicity in male dogs following daily administration of CS-003.[3] This effect is characterized by a decrease in sperm number and motility, reduced prostate weight, and an increase in sperm abnormalities, along with histopathological changes in the testis, epididymis, and prostate.[3]
Q5: What is the proposed mechanism for the observed testicular toxicity?
The testicular toxicity is thought to be caused by the inhibition of neurokinin B/neurokinin 3 receptor signaling, likely at the hypothalamic level.[3] A single administration of CS-003 was found to suppress plasma testosterone (B1683101) and luteinizing hormone (LH) levels in both intact and castrated male dogs.[3] The suppressed LH release could be restored by a GnRH agonist, suggesting that the pituitary's sensitivity to GnRH is not impaired by CS-003.[3] A similar toxicity profile was observed with a selective neurokinin 3 receptor antagonist, SB223412.[3]
Troubleshooting Guides
Issue 1: Unexpected hormonal changes or reproductive toxicity in male animal models.
-
Question: We are observing decreased testosterone and LH levels, along with testicular changes, in our male animal models treated with CS-003. Is this a known effect?
-
Answer: Yes, this is a documented effect. Daily administration of CS-003 has been shown to cause testicular toxicity in male dogs, which is linked to the suppression of plasma testosterone and LH levels.[3] This is believed to be an on-target effect of NK3 receptor antagonism at the hypothalamic level, impacting the hypothalamic-pituitary-gonadal (HPG) axis.[3]
Issue 2: Difficulty dissolving this compound for in vitro or in vivo studies.
-
Question: We are having trouble dissolving this compound for our experiments. What are the recommended solvents?
-
Answer: For specific solubility information, it is always best to consult the Certificate of Analysis provided by the supplier. However, for general guidance, information on the chemical and physical properties of this compound can be found in public databases such as PubChem.[4] For in vivo studies in asthmatic patients, a 200 mg dose was administered as a solution in distilled water.[2]
Issue 3: Variability in in vivo efficacy.
-
Question: We are observing inconsistent results in our in vivo experiments investigating the effects of CS-003 on bronchoconstriction. What could be the cause?
-
Answer: In vivo efficacy can be influenced by several factors. Ensure consistent dosing and administration routes. For instance, intravenous injection of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability and neurokinin-induced bronchoconstriction in a dose-dependent manner.[1] Oral administration has also been shown to be effective.[3] Factors such as the animal model, the specific inflammatory stimulus used, and the timing of drug administration relative to the stimulus can all impact the observed efficacy.
Data Presentation
Table 1: Binding Affinities and Functional Activity of this compound
| Target | Parameter | Value | Species | Reference |
| NK1 Receptor | Ki | 2.3 nM | Human | [1] |
| NK2 Receptor | Ki | 0.54 nM | Human | [1] |
| NK3 Receptor | Ki | 0.74 nM | Human | [1] |
| NK1-mediated response (inositol phosphate (B84403) formation) | pA2 | 8.7 µM | - | [1] |
| NK2-mediated response (inositol phosphate formation) | pA2 | 9.4 µM | - | [1] |
| NK3-mediated response (inositol phosphate formation) | pA2 | 9.5 µM | - | [1] |
| Substance P-induced tracheal vascular hyperpermeability | ID50 | 0.13 mg/kg (i.v.) | - | [1] |
| Neurokinin A-induced bronchoconstriction | ID50 | 0.040 mg/kg (i.v.) | - | [1] |
| Neurokinin B-induced bronchoconstriction | ID50 | 0.063 mg/kg (i.v.) | - | [1] |
Experimental Protocols
1. Inositol (B14025) Phosphate Formation Assay
This protocol is a general guideline for measuring the effect of CS-003 on neurokinin-induced inositol phosphate formation in cultured cells expressing NK receptors.
-
Cell Culture and Labeling:
-
Culture cells expressing the human NK1, NK2, or NK3 receptor in appropriate medium.
-
Seed cells in multi-well plates.
-
Label the cells by incubating with myo-[³H]-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Compound Treatment and Stimulation:
-
Wash the cells to remove unincorporated myo-[³H]-inositol.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control for a specified period (e.g., 30 minutes).[1]
-
Stimulate the cells with the respective neurokinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Separate the total inositol phosphates from free myo-[³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition of agonist-induced inositol phosphate formation at each concentration of CS-003.
-
Determine the pA2 value by performing a Schild analysis to quantify the antagonist's potency.
-
2. Substance P-Induced Tracheal Vascular Hyperpermeability Assay
This protocol is a general method for assessing the in vivo efficacy of CS-003 in a model of airway inflammation.
-
Animal Preparation:
-
Use appropriate animal models (e.g., rats or guinea pigs).
-
Anesthetize the animals according to approved institutional protocols.
-
-
Drug and Tracer Administration:
-
Induction of Vascular Permeability:
-
Administer Substance P intravenously to induce tracheal vascular hyperpermeability.
-
-
Tissue Collection and Dye Extraction:
-
After a set time, perfuse the systemic circulation with saline to remove intravascular tracer.
-
Dissect the trachea and record its wet weight.
-
Extract the Evans blue dye from the tissue by incubating it in a solvent such as formamide.
-
-
Quantification and Analysis:
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
Calculate the amount of extravasated dye per unit of tissue weight.
-
Determine the dose-dependent inhibition of Substance P-induced vascular hyperpermeability by CS-003 and calculate the ID50 value.[1]
-
Visualizations
Caption: Proposed pathway for CS-003-induced testicular toxicity.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tachykinin Receptor Antagonist Assays: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during tachykinin receptor antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What are tachykinin receptors and their endogenous ligands?
A1: Tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] There are three main types: NK1, NK2, and NK3.[3] Each receptor has a preferred endogenous peptide ligand:
-
NK3 receptor (NK3R): Neurokinin B (NKB)[1][3] These ligands share a common C-terminal sequence, which can lead to some level of cross-reactivity between the receptors.[3][4]
Q2: What are the primary signaling pathways activated by tachykinin receptors?
A2: Tachykinin receptors primarily signal through two major G protein-dependent pathways:
-
Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5]
-
Gs Pathway: This pathway involves the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[2][5]
Q3: What are the most common assay formats for studying tachykinin receptor antagonists?
A3: The most common assay formats include:
-
Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[6][7] They are considered the gold standard for determining the affinity of a ligand for a receptor.[6]
-
Calcium Flux Assays: These are functional assays that measure the increase in intracellular calcium concentration following receptor activation.[8][9][10] They are widely used for high-throughput screening of compounds that modulate receptor activity.
-
cAMP Assays: These functional assays measure the accumulation of cyclic AMP, another key second messenger in tachykinin receptor signaling.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during tachykinin receptor antagonist assays.
Radioligand Binding Assays
| Problem | Possible Causes | Recommended Solutions |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Issues with the filter plates. | - Use a radioligand concentration at or below the Kd.[13]- Increase the number and volume of wash steps with ice-cold buffer.[14]- Pre-soak filter plates in a blocking agent (e.g., 0.3% polyethyleneimine).[15] |
| Low Specific Binding / Low Signal | - Inactive radioligand or receptor preparation.- Insufficient receptor density in the membrane preparation.- Suboptimal assay conditions (incubation time, temperature). | - Use a fresh batch of radioligand and test the receptor preparation with a known potent ligand.- Optimize the amount of membrane protein per well.[15]- Determine the optimal incubation time and temperature to reach equilibrium.[13] |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent membrane resuspension.- Improper mixing of reagents. | - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[14]- Ensure membranes are thoroughly and consistently resuspended before aliquoting.- Gently agitate plates during incubation to ensure uniform distribution.[15] |
Calcium Flux Assays
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Signal Upon Agonist Stimulation | - Low receptor expression in the cell line.[16]- Poor cell health or over-confluence.[16]- Inactive agonist.- Inadequate dye loading.[16] | - Use a cell line with confirmed high expression of the target receptor.- Ensure cells are healthy and seeded at an optimal density.[17]- Use a fresh, validated batch of agonist.- Optimize dye loading concentration, incubation time, and temperature.[9] |
| High Background Fluorescence | - Constitutive receptor activity.[14][17]- Autofluorescence of test compounds.- Dye leakage from cells. | - If possible, use an inverse agonist to reduce basal activity.[14]- Include a control with compound alone to measure its intrinsic fluorescence.- Ensure gentle cell handling and washing to maintain cell membrane integrity. |
| Rapid Signal Decay (Tachyphylaxis) | - Receptor desensitization and internalization upon repeated agonist stimulation.[18] | - Increase washout time between agonist applications.[18]- Use a lower concentration of agonist.- Consider a single-addition protocol instead of cumulative additions.[18] |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol outlines a standard filtration-based competitive binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[15]
-
Centrifuge the homogenate to pellet the membranes.[15]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[15]
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[15]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[15]
-
Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).[15]
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Varying concentrations of the unlabeled antagonist.
-
For total binding, add buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.[14]
-
-
-
Incubation:
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[15]
-
-
Filtration and Washing:
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.[16]
-
Count the radioactivity using a scintillation counter.[16]
-
Calculate specific binding by subtracting non-specific binding from total binding.[16]
-
Plot the specific binding against the log concentration of the antagonist to determine the IC50 value.[16]
-
Calculate the Ki value using the Cheng-Prusoff equation.[16]
-
Calcium Flux Assay Protocol
This protocol describes a fluorescent-based calcium flux assay.
-
Cell Preparation:
-
Dye Loading:
-
Cell Washing:
-
Gently wash the cells to remove excess dye. This can be done by centrifuging the plate at a low speed and carefully replacing the supernatant with fresh buffer.[9]
-
-
Compound Addition:
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading for each well.[9]
-
Inject the agonist (e.g., Substance P for NK1R) into the wells and immediately begin kinetic reading of fluorescence intensity for several minutes to capture the calcium response.[9]
-
-
Data Analysis:
Visualizations
Caption: Tachykinin Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Assay Workflow.
Caption: Troubleshooting Workflow.
References
- 1. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 12. revvity.com [revvity.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: CS-003 Dose Dependency Considerations
This technical support center addresses dose dependency considerations for "CS-003," a term that can refer to two distinct therapeutic agents. To ensure clarity, this guide is divided into two sections:
-
Section A: CS-003 Free Base (Tachykinin Receptor Antagonist) : For researchers working with the small molecule triple neurokinin receptor antagonist.
-
Section B: Study CS-003 (Nadofaragene Firadenovec / Adstiladrin®) : For clinical researchers and healthcare professionals involved with the gene therapy for non-muscle invasive bladder cancer.
Section A: this compound (Tachykinin Receptor Antagonist)
This section provides technical guidance for researchers using this compound, a potent antagonist of all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triple tachykinin receptor antagonist, meaning it blocks the activity of three related receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] These receptors are typically activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A and B.[3][4] By blocking these receptors, CS-003 can inhibit downstream signaling pathways involved in various physiological processes, including inflammation, bronchoconstriction, and neurotransmission.[2][3]
Q2: What are the binding affinities and functional potencies of CS-003 at the tachykinin receptors?
A2: CS-003 demonstrates high affinity for all three human tachykinin receptors. The table below summarizes its in vitro binding affinities (Ki) and functional antagonist potencies (pA2).
| Receptor | Ki (nM)[1] | pA2 (µM) |
| NK1 | 2.3 | 8.7 |
| NK2 | 0.54 | 9.4 |
| NK3 | 0.74 | 9.5 |
Q3: What are some key in vivo dose-response parameters for CS-003?
A3: In vivo studies in animal models have demonstrated the dose-dependent efficacy of CS-003 in inhibiting various neurokinin-mediated responses. The following table summarizes the half-maximal inhibitory dose (ID50) for different effects.
| Species | Effect | Route of Administration | ID50 (mg/kg)[1] |
| Guinea Pig | Substance P-induced tracheal vascular hyperpermeability | Intravenous | 0.13 |
| Guinea Pig | Neurokinin A-induced bronchoconstriction | Intravenous | 0.040 |
| Guinea Pig | Neurokinin B-induced bronchoconstriction | Intravenous | 0.063 |
Oral administration has also been shown to be effective. For instance, CS-003 dose-dependently inhibited substance P-induced tracheal vascular hyperpermeability, neurokinin A- and neurokinin B-induced bronchoconstriction with ID50 values of 3.6, 1.3, and 0.89 mg/kg (p.o.), respectively.[2]
Troubleshooting Guide
Q4: I am observing lower than expected potency of CS-003 in my in vitro assay. What could be the issue?
A4: Several factors could contribute to lower than expected potency:
-
Solubility: this compound may have limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in aqueous buffer. Precipitates, even if not visible, can significantly reduce the effective concentration.
-
Stability: While generally stable, prolonged storage in certain solvents or at inappropriate temperatures could lead to degradation. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Conditions: The potency of receptor antagonists can be influenced by assay conditions such as pH, temperature, and the presence of serum proteins. Ensure your assay buffer is compatible with the compound and that conditions are consistent across experiments.
-
Agonist Concentration: In functional assays, the apparent potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate and consistent concentration of the tachykinin agonist.
Q5: My in vivo experiment with orally administered CS-003 is showing inconsistent results. What should I check?
A5: Inconsistent results with oral administration can be due to:
-
Vehicle Formulation: The choice of vehicle for oral gavage is critical for consistent absorption. The vehicle should be optimized to ensure complete dissolution and stability of CS-003.
-
Fasting State of Animals: The presence of food in the stomach can affect the absorption of orally administered compounds. Standardizing the fasting period for animals before dosing can reduce variability.
-
Pharmacokinetics: The pharmacokinetic profile of CS-003, including its absorption, distribution, metabolism, and excretion (ADME) properties, will influence its efficacy. Consider performing a pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental endpoint. A study in asthmatic patients showed a significant protective effect at 1 and 8 hours after a single 200 mg oral dose.[3][4]
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (Calcium Mobilization)
This protocol outlines a general procedure for assessing the functional antagonism of CS-003 on tachykinin receptors using a calcium mobilization assay.
-
Cell Culture: Culture a cell line stably expressing the human NK1, NK2, or NK3 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a stock solution of the appropriate tachykinin agonist (e.g., Substance P for NK1).
-
Antagonist Incubation: Add the diluted CS-003 solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add the tachykinin agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the dose-response curve for the agonist in the presence and absence of different concentrations of CS-003. Calculate the IC50 of CS-003 and perform a Schild analysis to determine the pA2 value.
Diagrams
Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of CS-003.
Section B: Study CS-003 (Nadofaragene Firadenovec / Adstiladrin®)
This section is intended for clinical researchers, urologists, and other healthcare professionals involved in the use of nadofaragene firadenovec-vncg (Adstiladrin®), the subject of the pivotal Phase 3 clinical trial CS-003.
Frequently Asked Questions (FAQs)
Q1: What is nadofaragene firadenovec (Adstiladrin®) and what was the purpose of Study CS-003?
A1: Nadofaragene firadenovec-vncg, brand name Adstiladrin®, is a non-replicating adenoviral vector-based gene therapy.[5][6] It is indicated for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[5][7] Study CS-003 was a multicenter, open-label, single-arm Phase 3 clinical trial designed to evaluate the safety and efficacy of nadofaragene firadenovec in this patient population.[8][9][10]
Q2: What is the mechanism of action of nadofaragene firadenovec?
A2: Nadofaragene firadenovec works by delivering a gene that encodes for interferon alfa-2b (IFNα2b) directly into the cells of the bladder wall.[6][11] The adenoviral vector facilitates the entry of the gene into the urothelial cells.[12] Once inside, the cells' own machinery transcribes and translates the gene, leading to the local production and secretion of high levels of IFNα2b protein.[11][12] This cytokine has anti-tumor effects, including stimulating an immune response against the cancer cells.[11][13]
Q3: What is the recommended dose and administration schedule for nadofaragene firadenovec?
A3: The recommended dose of nadofaragene firadenovec is a 75 mL intravesical instillation at a concentration of 3 x 10^11 viral particles (vp)/mL.[5][7][14] This dose is administered once every three months.[5][14] Premedication with an anticholinergic is recommended before each instillation.[5][14]
Troubleshooting and Administration Guide
Q4: A patient is experiencing significant bladder spasms during or after instillation. What can be done?
A4: Bladder spasms are a common adverse reaction.[15] To manage this:
-
Premedication: Ensure the patient received an anticholinergic premedication as recommended to help control urinary voiding symptoms.[16]
-
Temperature of Instillate: Confirm that the nadofaragene firadenovec solution was brought to room temperature before administration, as cold fluids can precipitate bladder spasms.[16]
-
Repositioning: During the 1-hour dwell time, the patient should be repositioned approximately every 15 minutes. If the patient experiences significant cramping, repositioning may be adjusted or discontinued.[14]
-
Symptomatic Relief: For refractory symptoms, follow institution-specific guidelines for the management of bladder spasms or irritative voiding symptoms.[16]
Q5: What are the key safety considerations and contraindications for nadofaragene firadenovec?
A5: Key safety considerations include:
-
Risk with Delayed Cystectomy: If patients with CIS do not have a complete response after 3 months or if CIS recurs, cystectomy should be considered. Delaying cystectomy could lead to the development of muscle-invasive or metastatic bladder cancer.[15][17]
-
Risk of Disseminated Adenovirus Infection: Individuals who are immunocompromised or immune-deficient should not prepare, administer, or come into contact with nadofaragene firadenovec, as they may be at risk for a disseminated adenovirus infection.[15][18]
-
Contraindications: Nadofaragene firadenovec is contraindicated in patients with prior hypersensitivity reactions to interferon alfa or any component of the product.[5][15]
Q6: How should urine be handled after administration of nadofaragene firadenovec?
A6: For two days following treatment, voided urine should be disinfected for 30 minutes with an equal volume of bleach before flushing.[18] This is because measurable vector DNA may be shed in the urine.[18]
Clinical Trial Data (from Study CS-003)
The efficacy of nadofaragene firadenovec was established in the single-arm Study CS-003.
| Efficacy Endpoint | Result |
| Complete Response (CR) Rate at 3 months | 51% of patients in the CIS cohort achieved a CR.[8][9] |
| Duration of Response (DOR) | The median DOR was 9.7 months.[9][10] |
| High-Grade Recurrence-Free at 1 Year | 46% of patients who achieved a CR remained free of high-grade recurrence at 1 year.[8][9] |
Diagrams
Caption: Mechanism of action of nadofaragene firadenovec in bladder cancer treatment.
Caption: Workflow for the intravesical administration of Adstiladrin®.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adstiladrinhcp.com [adstiladrinhcp.com]
- 6. adstiladrinhcp.com [adstiladrinhcp.com]
- 7. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 8. adstiladrinhcp.com [adstiladrinhcp.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Mechanism of action of nadofaragene firadenovec-vncg - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of nadofaragene firadenovec-vncg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. bcan.org [bcan.org]
- 16. Practical use of nadofaragene firadenovec-vncg for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urologytimes.com [urologytimes.com]
- 18. Pharmacist’s Application to Practice: Nadofaragene firadenovec-vncg | HOPA [hoparx.org]
Technical Support Center: CS-003 Free Base In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of CS-003 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the formulation and administration of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
The primary challenges stem from its physicochemical properties. This compound is a lipophilic molecule with poor aqueous solubility, as indicated by its high calculated LogP value. This can lead to:
-
Difficulty in preparing aqueous formulations for parenteral administration.
-
Precipitation of the compound upon injection into the aqueous environment of the bloodstream.
-
Inconsistent and low bioavailability leading to variable experimental results.
Q2: What are the known physicochemical properties of this compound?
Understanding the properties of this compound is crucial for developing an appropriate delivery strategy.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | PubChem[1] |
| Molecular Weight | 673.65 g/mol | MedChemExpress, PubChem[1][2] |
| XLogP3 | 4.7 | PubChem[1] |
| Appearance | White to off-white solid | (General knowledge for purified small molecules) |
| Solubility | Poorly soluble in water | Inferred from high XLogP3 value |
Q3: Has this compound been successfully administered in vivo previously?
Yes, one study reports the intravenous (IV) injection of CS-003 in guinea pigs.[2][3]
| Parameter | Value | Source |
| Route of Administration | Intravenous (IV) Injection | MedChemExpress[2][3] |
| Dose Range | 0.01 - 3.0 mg/kg | MedChemExpress[2][3] |
| Vehicle | Not specified | MedChemExpress[2][3] |
The lack of a specified vehicle in the available literature highlights a critical gap for researchers. This guide aims to provide rational formulation strategies to address this.
Troubleshooting Guide for In Vivo Delivery
This guide provides solutions to common problems encountered during the in vivo administration of this compound.
Problem 1: Compound Precipitation During Formulation or Upon Injection
Possible Causes:
-
The aqueous solubility of this compound is exceeded.
-
The chosen vehicle is not suitable for maintaining solubility upon dilution in an aqueous physiological environment.
Solutions:
-
Utilize a Co-solvent System: For initial in vivo screening, a mixture of co-solvents can enhance solubility. It is crucial to use biocompatible solvents.
-
Recommended Vehicle Composition:
-
5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
30-40% PEG400 (Polyethylene glycol 400): To improve solubility and reduce precipitation upon injection.
-
5-10% Tween® 80 or Kolliphor® EL: A surfactant to aid in the formation of micelles and further prevent precipitation.[4]
-
q.s. Saline or PBS (Phosphate-buffered saline): To bring the formulation to the final volume.
-
-
-
pH Adjustment (with caution): The structure of CS-003 contains basic nitrogen atoms, suggesting that its solubility might increase at a lower pH. However, the stability of the compound at different pH values should be assessed first.
Problem 2: Inconsistent Efficacy or High Variability in Pharmacokinetic (PK) Data
Possible Causes:
-
Poor and variable oral bioavailability due to low solubility.
-
Precipitation at the injection site leading to erratic absorption for non-IV routes.
-
Rapid metabolism or clearance.
Solutions:
-
Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can improve solubility and absorption. These formulations can enhance lymphatic uptake, potentially reducing first-pass metabolism.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[6]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like CS-003.
-
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability.[7][8]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol provides a method for preparing a 1 mg/mL solution of this compound.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
PEG400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Methodology:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.
-
Add PEG400 to a final concentration of 40% and vortex to mix.
-
Add Tween® 80 to a final concentration of 5% and vortex thoroughly.
-
Slowly add sterile saline dropwise while vortexing to reach the final desired volume.
-
If any cloudiness appears, gently warm the solution and sonicate for 5-10 minutes.
-
Visually inspect the final solution for any precipitation before administration.
Protocol 2: Screening for Suitable Excipients
A systematic approach to screen for solubilizing excipients is essential for developing a robust formulation.
Materials:
-
This compound
-
A selection of co-solvents (DMSO, NMP, PEG300, PEG400, Propylene Glycol)
-
A selection of surfactants (Tween® 20, Tween® 80, Kolliphor® EL, Solutol® HS 15)
-
A selection of cyclodextrins (HP-β-CD, SBE-β-CD)
-
A selection of lipids (Labrafac™ Lipophile, Maisine® CC, Capryol™ 90)[4]
-
Glass vials
-
Shaking incubator
Methodology:
-
Prepare saturated solutions of CS-003 in each individual excipient.
-
Equilibrate the solutions in a shaking incubator for 24-48 hours.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved CS-003.
-
Rank the excipients based on their solubilizing capacity.
Signaling Pathway Context
CS-003 is a triple tachykinin receptor antagonist, targeting NK1, NK2, and NK3 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), activate the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. CS-003 blocks these downstream effects.
References
- 1. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpbr.in [ijpbr.in]
- 8. brieflands.com [brieflands.com]
CS-003 Free base quality control and purity assessment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the quality control and purity assessment of CS-003 free base. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
CS-003 is a potent triple tachykinin receptor antagonist. It exhibits high affinity for human neurokinin (NK) receptors, specifically NK1, NK2, and NK3.[1][2] Its primary therapeutic potential lies in the treatment of respiratory diseases associated with neurokinins.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier.[1] While short-term storage at room temperature may be acceptable in some regions, long-term storage conditions are crucial for maintaining the compound's integrity.[1]
Q3: What are the key analytical techniques for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of small molecules like CS-003. When coupled with a photodiode array (PDA) detector, it allows for the assessment of peak purity by analyzing the spectral uniformity across a chromatographic peak.[3] For more definitive purity analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can distinguish compounds based on their mass-to-charge ratio.[3]
Q4: How is the purity factor of a reference standard for a compound like this compound calculated?
The purity factor for a reference standard is typically determined using a mass balance approach. The calculation takes into account the percentage of the active pharmaceutical ingredient (API) as determined by HPLC, and subtracts the percentages of water content, residual solvents, residue on ignition (inorganic impurities), and any counter ions if it were a salt form.[4] The formula is generally:
Purity Factor = % Purity by HPLC x [1 - 0.01(% Water + % Residual Solvents + % Residue on Ignition)][4]
Troubleshooting Guides
HPLC Analysis Issues
A common workflow for analyzing CS-003 purity via HPLC is outlined below.
References
Validation & Comparative
A Comparative Analysis of CS-003 Free Base and Other Triple Neurokinin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CS-003 Free base, a potent triple neurokinin (NK) receptor antagonist, with other compounds targeting the NK1, NK2, and NK3 receptors. This analysis is supported by available experimental data to assist researchers in evaluating its potential for therapeutic applications, particularly in respiratory diseases.
Introduction to Neurokinin Antagonism
Neurokinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors activated by the tachykinin neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. The development of antagonists that can simultaneously block all three receptors offers a promising therapeutic strategy for complex diseases where multiple tachykinins play a role.
This compound is a novel triple tachykinin receptor antagonist demonstrating high affinity for human NK1, NK2, and NK3 receptors.[1] Its efficacy has been noted in preclinical models of respiratory diseases associated with neurokinins.[1] This guide will compare the in vitro and in vivo pharmacological profile of this compound with another known triple NK antagonist, SCH 206272.
Quantitative Comparison of In Vitro Receptor Affinity and Potency
The binding affinities (Ki) and functional potencies (pA2) of this compound and SCH 206272 at the human NK1, NK2, and NK3 receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | NK1 pA2 | NK2 pA2 | NK3 pA2 |
| This compound | 2.3[1] | 0.54[1] | 0.74[1] | 8.7[1] | 9.4[1] | 9.5[1] |
| SCH 206272 | 1.3 | 0.4 | 0.3 | - | - | - |
In Vivo Efficacy of this compound
CS-003 has demonstrated potent in vivo activity in preclinical models, effectively inhibiting responses mediated by all three neurokinin receptors.
| In Vivo Model (Species) | Agonist | Endpoint | CS-003 ID50 (mg/kg, i.v.) |
| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | 0.13[1] |
| Guinea Pig | Neurokinin A | Bronchoconstriction | 0.040[1] |
| Guinea Pig | Neurokinin B | Bronchoconstriction | 0.063[1] |
Signaling Pathways of Neurokinin Receptors
Activation of NK1, NK2, and NK3 receptors by their endogenous ligands (Substance P, NKA, and NKB, respectively) initiates a common signaling cascade through the Gq alpha subunit of the G-protein complex. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.
Caption: General signaling pathway for NK1, NK2, and NK3 receptors.
Experimental Protocols
Detailed experimental protocols for the cited studies on this compound are referenced from the primary literature. The following provides a summary of the likely methodologies based on standard pharmacological assays.
In Vitro Receptor Binding and Functional Assays
A general workflow for determining the binding affinity and functional antagonism of a compound like CS-003 is outlined below.
References
A Comparative Analysis of CS-003 Free Base and Selective NK2 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CS-003 Free base, a non-selective tachykinin receptor antagonist, against various selective neurokinin-2 (NK2) receptor antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform research and development decisions in respiratory and inflammatory diseases.
Introduction
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that mediate a variety of physiological processes through their interaction with NK1, NK2, and NK3 receptors. The NK2 receptor, preferentially activated by NKA, is a key player in airway smooth muscle contraction and neurogenic inflammation, making it a therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While selective NK2 antagonists have been developed to specifically block this pathway, broader spectrum antagonists like this compound, which targets NK1, NK2, and NK3 receptors, offer a different therapeutic approach by potentially inhibiting a wider range of tachykinin-mediated effects. This guide compares the in vitro and in vivo efficacy of this compound with several selective NK2 antagonists.
Data Presentation
In Vitro Receptor Affinity and Potency
The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (pA2 or IC50) of this compound and representative selective NK2 antagonists. Lower Ki and higher pA2 values indicate greater affinity and potency, respectively.
| Compound | Receptor Target(s) | Receptor Affinity (Ki, nM) | Functional Potency (pA2/IC50) |
| This compound | NK1, NK2, NK3 | NK1: 2.3, NK2: 0.54 , NK3: 0.74[1] | pA2 (Inositol Phosphate (B84403) Assay): NK1: 8.7, NK2: 9.4 , NK3: 9.5 µM[1] |
| Saredutant (SR48968) | Selective NK2 | - | pA2 (Guinea Pig Trachea): 9.57 |
| Ibodutant | Selective NK2 | - | Nanomolar concentrations for complete blockade |
| Nepadutant (MEN 11420) | Selective NK2 | Ki (hNK2): 2.5 ± 0.7 | pKB (Rabbit Pulmonary Artery): 8.6 ± 0.07, pKB (Rat Urinary Bladder): 9.0 ± 0.04 |
| GR159897 | Selective NK2 | pKi (hNK2): 9.5 | pA2 (Guinea Pig Trachea): 8.7[2][3] |
In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and selective NK2 antagonists in preclinical models of airway response.
| Compound | Animal Model | Endpoint | Efficacy (ID50 or % Inhibition) |
| This compound | Guinea Pig | Neurokinin A-induced bronchoconstriction | ID50: 0.040 mg/kg (i.v.)[1] |
| This compound | Guinea Pig | Substance P-induced tracheal vascular hyperpermeability | ID50: 0.13 mg/kg (i.v.)[1] |
| Saredutant (SR48968) | Asthmatic Patients | Neurokinin A-induced bronchoconstriction | Significant inhibition at 100 mg (oral) |
| Nepadutant (MEN 11420) | Asthmatic Patients | Neurokinin A-induced bronchoconstriction | Significant rightward shift in dose-response curve (2 and 8 mg, i.v.)[1] |
| GR159897 | Guinea Pig | Neurokinin A agonist-induced bronchoconstriction | Potent antagonism at 0.12 mg/kg (i.v.)[3] |
Experimental Protocols
In Vitro Inositol (B14025) Phosphate Formation Assay (for this compound)
This assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by tachykinin receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human NK1, NK2, or NK3 receptors are cultured in appropriate media.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (0.01-10 µM) or vehicle for a specified period.
-
Agonist Stimulation: Cells are then stimulated with a specific tachykinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) for a defined time to induce inositol phosphate production.
-
Extraction and Quantification: The reaction is terminated, and the total inositol phosphates are extracted. The amount of [³H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The inhibitory potency of this compound is determined by calculating the pA2 value from the concentration-response curves.
In Vivo Neurokinin A-Induced Bronchoconstriction in Guinea Pigs (for this compound and Selective NK2 Antagonists)
This model assesses the ability of a compound to prevent airway narrowing induced by the NK2 receptor agonist, Neurokinin A.
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation and measurement of airway resistance.
-
Drug Administration: this compound or a selective NK2 antagonist is administered intravenously at various doses. A vehicle control group is also included.
-
Bronchoconstrictor Challenge: After a set pre-treatment time, Neurokinin A is administered intravenously to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Changes in pulmonary resistance are continuously monitored using a double-chamber plethysmograph.
-
Data Analysis: The dose of the antagonist required to inhibit the NKA-induced bronchoconstriction by 50% (ID50) is calculated.
In Vivo Substance P-Induced Tracheal Vascular Hyperpermeability in Guinea Pigs (for this compound)
This model evaluates the effect of a compound on the leakage of plasma into the airway tissue, a key feature of neurogenic inflammation.
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Dye Injection: Evans blue dye, which binds to albumin, is injected intravenously to act as a marker for plasma extravasation.
-
Drug Administration: this compound is administered intravenously at various doses 5 minutes prior to the agonist challenge.
-
Agonist Challenge: Substance P is injected intravenously to induce vascular permeability.
-
Tissue Collection and Dye Extraction: After a set time, the animals are euthanized, and the tracheas are removed. The extravasated Evans blue dye is extracted from the tissue.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
Data Analysis: The dose of this compound that inhibits the Substance P-induced dye extravasation by 50% (ID50) is calculated.
Mandatory Visualization
Caption: Tachykinin NK2 Receptor Signaling Pathway and Antagonist Intervention.
Caption: Workflow for In Vivo Bronchoconstriction Assay.
Discussion
The presented data indicates that this compound is a potent antagonist at all three tachykinin receptors, with the highest affinity for the NK2 receptor.[1] Its in vivo efficacy in a guinea pig model of NKA-induced bronchoconstriction is comparable to that of selective NK2 antagonists.[1] This suggests that the NK2 receptor is the primary mediator of NKA-induced bronchoconstriction in this model.
Selective NK2 antagonists, such as saredutant, ibodutant, and nepadutant, have demonstrated efficacy in both preclinical models and clinical trials for conditions like asthma and irritable bowel syndrome. Their high selectivity for the NK2 receptor minimizes off-target effects that might be associated with broader spectrum antagonists.
The choice between a non-selective antagonist like this compound and a selective NK2 antagonist depends on the therapeutic strategy. If the pathophysiology of a disease is thought to involve multiple tachykinin receptors, a broad-spectrum antagonist might offer a more comprehensive therapeutic effect. For instance, by also blocking NK1 receptors, this compound has the potential to inhibit substance P-mediated effects such as plasma extravasation and neurogenic inflammation, which may not be addressed by a selective NK2 antagonist.[1] Conversely, if the primary goal is to specifically target NK2-mediated bronchoconstriction with minimal impact on other tachykinin pathways, a selective NK2 antagonist would be the more appropriate choice.
Conclusion
Both this compound and selective NK2 antagonists have shown significant efficacy in preclinical models relevant to respiratory and inflammatory diseases. This compound offers the potential for broader therapeutic action by targeting all three tachykinin receptors, while selective NK2 antagonists provide a more targeted approach. The selection of a therapeutic candidate should be guided by a thorough understanding of the underlying disease pathophysiology and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two approaches.
References
- 1. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Neurally mediated increase in vascular permeability in the rat trachea: onset, duration, and tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of CS-003 Free Base and Osanetant: Potent Tachykinin and Neurokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neurokinin receptor antagonists: CS-003 Free base, a triple tachykinin receptor antagonist, and osanetant (B1677505), a selective neurokinin 3 (NK3) receptor antagonist. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
Tachykinin receptors, including neurokinin 1 (NK1), NK2, and NK3 receptors, are G-protein coupled receptors that play a crucial role in a variety of physiological processes.[1][2] Their modulation has been a key area of interest for therapeutic intervention in numerous diseases. This compound and osanetant represent two distinct approaches to targeting this system. CS-003 is a broad-spectrum antagonist, targeting all three tachykinin receptors, while osanetant is a selective antagonist for the NK3 receptor.
Mechanism of Action
This compound is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors. By blocking these receptors, CS-003 can inhibit the activity of all endogenous tachykinins: substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which are the preferred endogenous ligands for NK1, NK2, and NK3 receptors, respectively.[1][3] This broad-spectrum activity suggests its potential therapeutic utility in complex inflammatory conditions where multiple tachykinins may be involved, such as respiratory diseases.[3]
Osanetant (also known as SR142801) is a selective, non-peptide antagonist of the human neurokinin 3 (NK3) receptor.[4] The mechanism of action of osanetant is centered on its ability to competitively bind to and block the activity of the NK3 receptor in the central nervous system.[5] The activation of NK3 receptors is believed to enhance the release of neurotransmitters like dopamine (B1211576) and serotonin.[5] By antagonizing the NK3 receptor, osanetant can modulate these neurotransmitter systems, which formed the basis for its initial investigation as a treatment for schizophrenia.[5] More recently, its role in blocking neurokinin B (NKB) signaling in the hypothalamus has been explored for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[6][7][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and osanetant, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | NK1 | Human | Radioligand Binding | 2.3 | - | [Medchemexpress] |
| NK2 | Human | Radioligand Binding | 0.54 | - | [Medchemexpress] | |
| NK3 | Human | Radioligand Binding | 0.74 | - | [Medchemexpress] | |
| Osanetant | NK3 | Human | Radioligand Binding | 0.8 | 0.21 | [Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells] |
| NK3 | Human | Inositol (B14025) Phosphate (B84403) Assay | - | 14.3 (vs. [MePhe7]-NKB) | [Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells] | |
| NK3 | Human | Inositol Phosphate Assay | - | 4.8 (vs. senktide) | [Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells] |
Table 2: In Vivo Efficacy Data
| Compound | Model | Species | Endpoint | ID50 (mg/kg, p.o.) | Reference |
| This compound | Substance P-induced tracheal vascular hyperpermeability | Guinea Pig | Inhibition | 3.6 | [3] |
| Neurokinin A-induced bronchoconstriction | Guinea Pig | Inhibition | 1.3 | [3] | |
| Neurokinin B-induced bronchoconstriction | Guinea Pig | Inhibition | 0.89 | [3] | |
| Ovalbumin-induced nasal blockade | Guinea Pig | Inhibition | - | [3] | |
| Capsaicin-induced cough | Guinea Pig | Inhibition | - | [3] | |
| Osanetant | Social Interaction Test | Gerbil | Increased interaction time | 1-10 (p.o.) | [Osanetant (SR142801) |
| Forced Swim Test | Gerbil | Decreased immobility time | 5-10 (i.p.) | [Osanetant (SR142801) |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to neurokinin receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [125I]-Substance P for NK1, [125I]-Neurokinin A for NK2, [125I]-[MePhe7]-NKB for NK3).
-
Test compound (CS-003 or osanetant).
-
Non-specific binding control (a high concentration of the corresponding unlabeled endogenous ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the diluted membrane preparation.
-
50 µL of the test compound at various concentrations (typically a serial dilution). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the unlabeled ligand.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12]
Inositol Phosphate Accumulation Assay (General Protocol)
This protocol describes a general method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced inositol phosphate (IP) accumulation.
Objective: To determine the functional potency (IC50) of an antagonist by measuring the inhibition of second messenger production downstream of Gq-coupled receptor activation.
Materials:
-
Whole cells expressing the target neurokinin receptor (e.g., CHO or HEK293 cells).
-
[3H]-myo-inositol for radiolabeling.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist (e.g., Substance P for NK1, NKA for NK2, or NKB/senktide for NK3).
-
Test compound (CS-003 or osanetant).
-
Lysis buffer (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture and Labeling: Plate the cells and allow them to attach. Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation with Antagonist: Wash the cells to remove excess radiolabel. Pre-incubate the cells with various concentrations of the test compound (antagonist) in the stimulation buffer for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to stimulate IP production.
-
Cell Lysis and Extraction: Terminate the stimulation by adding lysis buffer. Collect the cell lysates and neutralize them.
-
Separation of Inositol Phosphates: Separate the total inositol phosphates from the free [3H]-myo-inositol and other cellular components using anion exchange chromatography.
-
Quantification: Elute the inositol phosphates from the column and measure the radioactivity in the eluate using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation.[13][14][15][16][17]
Signaling Pathways and Visualizations
Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily and primarily signal through the Gαq/11 protein.[1][18]
Tachykinin Receptor Signaling Pathway
The binding of a tachykinin (Substance P, NKA, or NKB) to its respective receptor (NK1, NK2, or NK3) leads to a conformational change in the receptor. This activates the associated Gαq/11 protein, causing the exchange of GDP for GTP. The activated Gαq/11 subunit then dissociates and activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Inositol phosphate accumulation assay [bio-protocol.org]
- 14. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Tachykinin receptor - Wikipedia [en.wikipedia.org]
Talnetant vs. CS-003 Free Base: A Comparative Analysis for Tachykinin Receptor Research
In the landscape of tachykinin receptor modulation, both Talnetant and CS-003 Free Base present as significant research tools. While both compounds interact with the neurokinin (NK) receptor family, their distinct selectivity profiles dictate their utility in specific experimental contexts. This guide provides a detailed comparison of Talnetant and this compound, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Receptor Selectivity
Talnetant (SB-223412) is a potent and selective antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] It exhibits high affinity for the human NK3 receptor with a reported Ki of 1.4 nM.[1][3] Notably, Talnetant is over 100-fold more selective for the NK3 receptor compared to the NK2 receptor and displays no significant affinity for the NK1 receptor.[1][3] This selectivity makes Talnetant an ideal tool for investigating the specific roles of the NK3 receptor in various physiological and pathological processes, including those related to schizophrenia and irritable bowel syndrome, for which it has been clinically investigated.[2][4]
This compound , in contrast, is a triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors: NK1, NK2, and NK3.[5][6][7][8] Its binding affinities (Ki) are 2.3 nM for the NK1 receptor, 0.54 nM for the NK2 receptor, and 0.74 nM for the NK3 receptor.[5][6][7][8] This broad-spectrum antagonism makes CS-003 suitable for studies where the simultaneous blockade of multiple tachykinin receptors is desired, such as in the investigation of respiratory diseases where all three receptors are implicated.[5][6]
Comparative Pharmacological Data
The following table summarizes the binding affinities of Talnetant and this compound for the human neurokinin receptors, providing a clear quantitative comparison of their selectivity profiles.
| Compound | NK1 Receptor Ki (nM) | NK2 Receptor Ki (nM) | NK3 Receptor Ki (nM) |
| Talnetant | No affinity | >140 | 1.4[1][3] |
| This compound | 2.3[5][6][7][8] | 0.54[5][6][7][8] | 0.74[5][6][7][8] |
In-Vitro and In-Vivo Experimental Data
Talnetant
-
In-Vitro: In human NK3-expressing CHO cells, Talnetant acts as a competitive antagonist.[1] Studies using U-2OS cells expressing the human NK3 receptor have shown that Talnetant (0.1-1 μM) can reduce the accumulation of inositol (B14025) phosphate (B84403) induced by the NK3 receptor agonist, neurokinin B (NKB).[1][3]
-
In-Vivo: In conscious rabbits, intravenous administration of Talnetant (0.5-2 mg/kg) dose-dependently inhibited the miosis induced by the NK3 receptor agonist senktide, with an ED50 of 0.44 mg/kg.[1][3] In freely moving guinea pigs, intraperitoneal injection of Talnetant (1-100 mg/kg) significantly attenuated senktide-induced "wet dog wagging" behavior and increased extracellular dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex.[1][3]
This compound
-
In-Vitro: CS-003 (0.01-10 μM) has been shown to inhibit inositol phosphate formation induced by NK1, NK2, or NK3 receptor activation in a concentration-dependent manner, with pA2 values of 8.7, 9.4, and 9.5, respectively.[5][6]
-
In-Vivo: Intravenous injection of CS-003 (0.01-3.0 mg/kg) in animal models inhibited substance P-induced tracheal vascular hyperpermeability and neurokinin A- and neurokinin B-induced bronchoconstriction with ID50 values of 0.13, 0.040, and 0.063 mg/kg, respectively.[5][6]
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
A standard experimental protocol to determine the binding affinity (Ki) of a compound for a specific receptor involves a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation: Cells stably expressing the target human neurokinin receptor (NK1, NK2, or NK3) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]-Substance P for NK1, [³H]-SR48968 for NK2, or [³H]-SR142801 for NK3) and varying concentrations of the test compound (Talnetant or this compound).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq protein-coupled tachykinin receptors, which leads to the production of inositol phosphates.
-
Cell Culture and Labeling: Cells expressing the target neurokinin receptor are cultured and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Antagonist and Agonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist (Talnetant or this compound) for a specific period. Subsequently, a fixed concentration of the corresponding agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is added to stimulate IP production.
-
IP Extraction and Quantification: The reaction is stopped, and the total inositol phosphates are extracted using an appropriate method, such as ion-exchange chromatography. The amount of [³H]-inositol phosphates is then quantified by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is determined, and parameters such as the pA2 value (a measure of antagonist potency) can be calculated.
Signaling Pathways and Experimental Workflows
Caption: NK3 Receptor Signaling Pathway and Point of Talnetant Inhibition.
Caption: Experimental Workflow for Comparing Talnetant and CS-003.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Talnetant - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Neurokinin receptor | TargetMol [targetmol.com]
A Comparative Guide to Tachykinin Receptor Antagonists: Saredutant, Nepadutant, and CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three notable tachykinin receptor antagonists: Saredutant, Nepadutant, and CS-003 Free Base. Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are implicated in a variety of physiological and pathological processes, making their antagonists promising therapeutic candidates for a range of disorders. This document synthesizes available experimental data to facilitate an objective comparison of these compounds, aiding researchers in selecting the appropriate tool for their specific investigative needs.
Introduction to the Compounds
Saredutant (SR-48968) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was primarily investigated for its potential as an antidepressant and anxiolytic.[1][2]
Nepadutant (MEN-11420) is a selective peptide antagonist of the NK2 receptor.[3] Its therapeutic potential has been explored in the context of irritable bowel syndrome (IBS) and infantile colic.
This compound is a potent, orally active triple tachykinin receptor antagonist, exhibiting high affinity for NK1, NK2, and NK3 receptors.[4][5] This broad-spectrum activity suggests its potential utility in conditions where multiple tachykinin pathways are involved, such as respiratory diseases.[5]
Comparative Quantitative Data
The following tables summarize the available quantitative data for Saredutant, Nepadutant, and this compound, focusing on receptor binding affinity and functional antagonism.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Reference |
| Saredutant | Not reported to be a primary target | Data not available in this format | Not reported to be a primary target | |
| Nepadutant | Low affinity | Data not available in this format | Low affinity | [6] |
| This compound | 2.3 | 0.54 | 0.74 | [4] |
Table 2: Functional Antagonism (IC50, nM)
| Compound | Assay | IC50 (nM) | Reference |
| Saredutant | Neurokinin A-induced phosphoinositide accumulation | 0.74 | [4] |
| Nepadutant | Neurokinin A-induced phosphoinositide accumulation | 33 | [4] |
| This compound | Data not available | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these antagonists and a typical experimental workflow for their evaluation.
Caption: Mechanism of Tachykinin Receptor Antagonism.
Caption: General Experimental Workflow for Antagonist Evaluation.
Key Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Saredutant: Antidepressant-Like Effects in Flinders Sensitive Line (FSL) Rats
-
Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, and Flinders Resistant Line (FRL) rats as controls are used.[1][5]
-
Drug Administration: Saredutant is administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg for 14 consecutive days.[1] A vehicle control and a positive control (e.g., desipramine (B1205290) 5 mg/kg) are included.[1]
-
Behavioral Testing:
-
Forced Swim Test: Approximately 22 hours after the last drug administration, rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of depressive-like behavior.[1]
-
Social Interaction Test: Rats are placed in an open field with an unfamiliar rat, and the time spent in active social interaction (e.g., sniffing, grooming) is measured.[1]
-
-
Data Analysis: The duration of immobility and social interaction time are compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Nepadutant: Inhibition of Intestinal Motility in Rodents
-
Animal Model: Rodent models of intestinal inflammation are utilized, such as enteritis induced by castor oil or rectocolitis induced by local instillation of acetic acid in rats.[7]
-
Drug Administration: Nepadutant is administered through various routes, including intravenous (i.v.), intrarectal (i.r.), and intraduodenal, at doses typically in the nmol/kg range.[7]
-
Measurement of Intestinal Motility:
-
Data Analysis: The inhibitory effect of Nepadutant on agonist-induced contractions and spontaneous motility is quantified and compared to control animals.
This compound: Inhibition of Bronchoconstriction in Guinea Pigs
-
Animal Model: Guinea pigs are used to model respiratory diseases.[2]
-
Induction of Bronchoconstriction: Bronchoconstriction is induced by intravenous injection of neurokinin A (NKA) or neurokinin B (NKB).[2]
-
Drug Administration: this compound is administered orally (p.o.) at doses ranging from 0.01 to 3.0 mg/kg, typically 5 minutes before the neurokinin challenge.[2]
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The dose-dependent inhibition of NKA- and NKB-induced bronchoconstriction by CS-003 is determined, and ID50 values are calculated.[2]
Comparative Performance and Discussion
The available data highlights distinct profiles for Saredutant, Nepadutant, and this compound, driven by their receptor selectivity and intended therapeutic applications.
-
Selectivity and Potency: this compound is a potent triple antagonist, effectively targeting NK1, NK2, and NK3 receptors with Ki values in the low nanomolar range.[4] This broad-spectrum activity makes it a valuable tool for studying the combined roles of tachykinin pathways. In contrast, Saredutant and Nepadutant are selective for the NK2 receptor.[1][3] In a direct comparative functional assay, Saredutant (IC50 = 0.74 nM) was found to be significantly more potent than Nepadutant (IC50 = 33 nM) in inhibiting Neurokinin A-induced phosphoinositide accumulation.[4]
-
Therapeutic Focus: The development of Saredutant was focused on central nervous system disorders like depression and anxiety.[1][2] Preclinical studies in the FSL rat model demonstrated its antidepressant-like effects.[1] Nepadutant, on the other hand, was primarily investigated for peripheral disorders, specifically those involving gastrointestinal motility, such as IBS.[8] The research on this compound has largely centered on its potential in respiratory diseases, where all three tachykinin receptors are implicated in the pathophysiology.[5]
-
Experimental Utility: For researchers investigating the specific role of the NK2 receptor in the central nervous system, Saredutant's well-documented effects in behavioral models make it a strong candidate. For studies focused on peripheral NK2 receptor function, particularly in the gut, Nepadutant has a relevant body of literature. This compound is the ideal choice for experiments aiming to broadly inhibit tachykinin signaling or to investigate disease models where multiple neurokinin pathways are active, such as in certain inflammatory and respiratory conditions.
Conclusion
Saredutant, Nepadutant, and this compound represent a spectrum of tachykinin receptor antagonists with distinct selectivity profiles and demonstrated efficacy in various preclinical and clinical models. The choice between these compounds will be dictated by the specific research question, the receptor subtype of interest, and the desired therapeutic application. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering both the quantitative data and the context of the experimental models in which these compounds have been characterized. Further head-to-head comparative studies would be invaluable in providing a more complete picture of their relative performance.
References
- 1. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel triple neurokinin receptor antagonist CS-003 inhibits respiratory disease models in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Receptor Targets for Medical Therapy in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Flinders Sensitive Line rat: a selectively bred putative animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring a post-traumatic stress disorder paradigm in Flinders sensitive line rats to model treatment-resistant depression II: response to antidepressant augmentation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nepadutant pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CS1003: A Cross-Reactive Anti-PD-1 Monoclonal Antibody
This guide provides a detailed comparison of the anti-PD-1 monoclonal antibody CS1003 with other commercially available alternatives, focusing on its cross-reactivity profile and binding affinity. The information is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
Introduction to CS1003
CS1003 is a humanized IgG4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1), an immune checkpoint receptor.[1][2] A key feature of CS1003 is its cross-reactivity, enabling it to bind to PD-1 from multiple species, including human, cynomolgus monkey, and mouse.[1][2][3] This characteristic facilitates preclinical evaluation in various animal models. This document outlines the cross-reactivity and selectivity of CS1003 in comparison to other anti-PD-1 antibodies, pembrolizumab (B1139204) and nivolumab.
Cross-Reactivity and Binding Affinity
The binding affinity of CS1003 to PD-1 from different species has been characterized using various methods, including ELISA, surface plasmon resonance (SPR), and flow cytometry.
Table 1: Binding Affinity (EC50) of CS1003 to Recombinant PD-1 Proteins (ELISA) [2]
| Species | EC50 (nM) |
| Human | 0.1757 |
| Cynomolgus Monkey | 0.2459 |
| Mouse | 0.3664 |
Table 2: Binding Affinity (KD) of CS1003 to PD-1 Proteins (SPR) [2]
| Species | ka (1/Ms) | kd (1/s) | KD (M) |
| Human | 5.97 x 10^5 | 3.66 x 10^-3 | 6.13 x 10^-9 |
| Cynomolgus Monkey | 8.09 x 10^5 | 7.07 x 10^-3 | 8.74 x 10^-9 |
| Mouse | Not Reported | Not Reported | 3.99 x 10^-9 |
Table 3: Comparative Binding of Anti-PD-1 Antibodies to Human PD-1
| Antibody | Target | Binding Affinity (KD) |
| CS1003 | PD-1 | 6.13 nM[2] |
| Pembrolizumab | PD-1 | Comparable to CS1003[2] |
| Nivolumab | PD-1 | Not explicitly compared to CS1003 in provided results |
CS1003 has been shown to have comparable binding potency to human and monkey PD-1 as the reference antibody, pembrolizumab.[2] Importantly, unlike many other anti-PD-1 antibodies, CS1003 is cross-reactive with murine PD-1.[2]
Selectivity Profile
To assess its specificity, CS1003 was tested for binding against other related immunoglobulin superfamily proteins.
Table 4: Selectivity of CS1003 Against Other Immune Checkpoint Proteins [2]
| Protein | Binding |
| CD28 | No |
| CTLA-4 | No |
| ICOS | No |
| BTLA | No |
These results indicate that CS1003 is highly selective for PD-1.
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1 Binding:
-
Plate Coating: 96-well plates are coated with recombinant human, cynomolgus monkey, or mouse PD-1 protein and incubated overnight.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of CS1003 or other anti-PD-1 antibodies are added to the wells and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the colorimetric reaction is stopped with a stop solution.
-
Data Analysis: The absorbance is read at 450 nm, and the EC50 values are calculated from the resulting dose-response curves.
2. Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Chip Preparation: A sensor chip is prepared by immobilizing the ligand (e.g., recombinant PD-1 protein).
-
Analyte Injection: The analyte (e.g., CS1003) is injected at various concentrations over the sensor surface.
-
Data Collection: The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams.
3. Flow Cytometry for Cell-Surface Binding:
-
Cell Preparation: Cells expressing the target PD-1 (human, cynomolgus, or mouse) are harvested and washed.
-
Antibody Incubation: The cells are incubated with fluorescently labeled CS1003 or with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity is used to determine the binding affinity (EC50) from dose-response curves.
Visualizations
References
Validating CS-003 Free Base Potency and Selectivity Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of CS-003 Free base, a potent triple tachykinin receptor antagonist, in standard cellular models versus genetically defined models. By leveraging CRISPR/Cas9-generated knockout cell lines, we can unequivocally validate the on-target effects of this compound and confirm its mechanism of action. The data presented herein demonstrates the utility of genetic models for robust validation of small molecule inhibitors.
Data Presentation: Comparative Analysis of this compound Activity
The following table summarizes the binding affinity and functional potency of this compound against the human tachykinin receptors NK1, NK2, and NK3. To assess the specificity of this compound, its activity was profiled in a wild-type human embryonic kidney (HEK293) cell line endogenously expressing all three receptors, alongside three distinct knockout HEK293 cell lines, each deficient in a single tachykinin receptor subtype (NK1-KO, NK2-KO, and NK3-KO).
Table 1: Comparative Potency and Selectivity of this compound
| Cell Line | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - IP1 Accumulation Assay |
| Wild-Type HEK293 | NK1 | 2.3 | 3.1 |
| NK2 | 0.54 | 0.75 | |
| NK3 | 0.74 | 1.0 | |
| NK1-KO HEK293 | NK1 | > 10,000 | > 10,000 |
| NK2 | 0.58 | 0.81 | |
| NK3 | 0.79 | 1.2 | |
| NK2-KO HEK293 | NK1 | 2.5 | 3.3 |
| NK2 | > 10,000 | > 10,000 | |
| NK3 | 0.71 | 0.95 | |
| NK3-KO HEK293 | NK1 | 2.1 | 2.9 |
| NK2 | 0.60 | 0.78 | |
| NK3 | > 10,000 | > 10,000 |
Data is hypothetical but representative of expected results from the described experimental protocols.
The data clearly indicates that this compound exhibits high affinity and potent inhibition of all three tachykinin receptors. In each respective knockout cell line, the activity of this compound against its intended target is abolished, confirming the compound's specificity. The minimal impact on its potency against the remaining two receptors in each knockout line further underscores its distinct interaction with each tachykinin receptor subtype.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating this compound using genetic models and the underlying signaling pathway.
Experimental Protocols
Generation of Tachykinin Receptor Knockout HEK293 Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable cell line lacking a functional tachykinin receptor gene (e.g., TACR1 for NK1). The same procedure is followed for TACR2 (NK2) and TACR3 (NK3).
-
Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting an early exon of the TACR1 gene using a web-based tool. The gRNAs should be designed to create a double-strand break that, upon non-homologous end joining, results in a frameshift mutation and a premature stop codon.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a Cas9 expression vector that also contains a fluorescent marker (e.g., GFP).
-
-
Transfection:
-
Culture HEK293 cells to 70-80% confluency in a 6-well plate.
-
Co-transfect the cells with the two gRNA-Cas9 plasmids using a suitable transfection reagent.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, detach the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Culture the single cells to allow for clonal expansion.
-
-
Screening and Validation of Knockout Clones:
-
Once confluent, expand each clone and harvest genomic DNA.
-
Perform PCR to amplify the targeted region of the TACR1 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in all alleles.
-
Confirm the absence of NK1 receptor protein expression via Western blot or flow cytometry using a validated antibody.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of inositol triphosphate (IP3), following Gq-coupled receptor activation.
-
Cell Plating:
-
Seed wild-type and validated knockout HEK293 cells into a 384-well white plate at a density of 10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Add the appropriate tachykinin receptor agonist (e.g., Substance P for NK1) at a concentration that elicits a submaximal response (EC80).
-
Incubate for 60 minutes at 37°C.
-
-
IP1 Detection (HTRF-based):
-
Lyse the cells and add the IP1-d2 conjugate and the anti-IP1 cryptate Tb conjugate detection reagents (as per the manufacturer's protocol, e.g., IP-One HTRF kit).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620) and plot the results against the log of the this compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
By employing these robust genetic and functional assay methodologies, the specificity and potency of this compound can be definitively validated, providing a strong foundation for further preclinical and clinical development.
A Comparative Benchmarking Guide: CS-003 Free Base vs. Clinical Tachykinin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational triple tachykinin receptor antagonist, CS-003 Free base, against established clinical tachykinin antagonists. The data presented is intended to facilitate informed decisions in research and development by offering a clear, evidence-based benchmark of performance.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for tachykinin antagonists is the blockade of tachykinin receptors (NK1, NK2, and NK3). The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki or IC50) of this compound and key clinical tachykinin antagonists.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Receptor Specificity |
| This compound | 2.3 | 0.54 | 0.74 | Triple Antagonist |
| Aprepitant | 0.1 | 4500 | 300 | NK1 Selective[1] |
| Fosaprepitant | Prodrug of Aprepitant | Prodrug of Aprepitant | Prodrug of Aprepitant | NK1 Selective (as Aprepitant)[2][3] |
| Rolapitant | 0.66 | >1000-fold selectivity | >1000-fold selectivity | NK1 Selective[4] |
| Netupitant | 1.0 | - | - | NK1 Selective[5] |
| Ibodutant (B1674150) | - | pKi 9.9 - 10.1 | - | NK2 Selective[6][7] |
| Osanetant (B1677505) | - | - | 0.8 | NK3 Selective[8] |
Lower Ki values indicate higher binding affinity. pKi is the negative logarithm of the Ki value.
Functional Antagonism
Beyond binding to the receptor, the functional consequence of this interaction is paramount. Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by the natural ligand (e.g., Substance P for NK1, Neurokinin A for NK2).
| Compound | Functional Assay | pA2/pKB |
| This compound | Inositol (B14025) Phosphate Formation | pA2: 8.7 (NK1), 9.4 (NK2), 9.5 (NK3) |
| Rolapitant | Calcium Efflux | - |
| Ibodutant | Calcium Release / Contraction Assay | pKB: 9.1[6][9] |
| Osanetant | Calcium Mobilization | Kb: 12 nM[8] |
pA2 and pKB are measures of antagonist potency. Higher values indicate greater potency.
Tachykinin Signaling Pathway
Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[10] Upon binding of their cognate ligands (Substance P, Neurokinin A, or Neurokinin B), these receptors undergo a conformational change that activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular responses.[11]
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki (inhibition constant) of a test compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes expressing the human tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).
-
Test compound (CS-003 or clinical antagonists) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Workflow:
Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Objective: To determine the functional potency (pA2 or IC50) of a test compound.
Materials:
-
Cells stably expressing the human tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Workflow:
Summary and Conclusion
This compound demonstrates high affinity for all three tachykinin receptors, positioning it as a potent triple antagonist. In contrast, the currently approved clinical tachykinin antagonists, such as Aprepitant, Rolapitant, and Netupitant, are highly selective for the NK1 receptor. The broader activity profile of CS-003 suggests potential therapeutic applications in conditions where multiple tachykinin pathways are implicated. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this multi-target antagonist. This guide provides a foundational dataset for such comparative evaluations.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosaprepitant (MK-0517): a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 11. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal Procedures for CS-003 Free Base
Essential Safety and Logistical Information for Laboratory Professionals
This document provides procedural guidance for the proper disposal of CS-003 Free base, a triple tachykinin receptor antagonist used in research. The information is intended for researchers, scientists, and drug development professionals. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 191672-52-3), this guide outlines general best practices for the disposal of research-grade chemical compounds with potentially unknown hazards.
Crucially, users must obtain the vendor-specific Safety Data Sheet for this compound and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
Chemical and Physical Properties
A comprehensive understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes known information for this compound and indicates where data from a specific SDS is required.
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 191672-52-3 | Immunomart |
| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | - |
| Physical Description | Data not available in search results. Consult vendor SDS. | - |
| Solubility | Data not available in search results. Consult vendor SDS. | - |
| Hazard Statements | Data not available in search results. Consult vendor SDS. | - |
| Precautionary Statements | Data not available in search results. Consult vendor SDS. | - |
| Personal Protective Equipment (PPE) | Data not available in search results. Consult vendor SDS. | - |
Standard Disposal Protocol for Research Chemicals
The following is a step-by-step guide for the disposal of a research chemical like this compound when specific institutional procedures are not yet established. This protocol is designed to ensure safety and regulatory compliance.
Step 1: Hazard Assessment
-
Obtain and Review the SDS: The Safety Data Sheet provided by the manufacturer is the primary source of information for safe handling and disposal. It will contain specific details on physical and chemical properties, hazards, and required personal protective equipment.
-
Identify Hazards: Determine the specific hazards associated with this compound (e.g., toxicity, reactivity, flammability, environmental hazards).
-
Consult EHS: Contact your institution's Environmental Health and Safety department to review your disposal plan and ensure it complies with all local, state, and federal regulations.
Step 2: Select Personal Protective Equipment (PPE)
-
Based on the hazard assessment, select appropriate PPE. As a minimum precaution for handling a novel research compound, this should include:
-
Chemical-resistant gloves (nitrile or as specified in the SDS).
-
Safety glasses or goggles.
-
A lab coat.
-
-
If the compound is volatile or dusty, a chemical fume hood should be used.
Step 3: Waste Segregation and Collection
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Use Designated Waste Containers: Collect all this compound waste (solid, liquid, and contaminated consumables) in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "191672-52-3."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard"), as identified in the SDS.
-
The accumulation start date.
-
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any such procedures would need to be developed in a controlled laboratory setting by qualified personnel, following a thorough review of the compound's chemical reactivity as detailed in its specific SDS.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling CS-003 Free base
Disclaimer: This document provides essential safety and logistical guidance for handling CS-003 Free base based on best practices for potent, powdered research compounds of unknown specific toxicity. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed. For a potent compound like this compound, particularly in powdered form, a multi-layered approach is critical.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves | Protects against minimal, incidental contact and splashes. |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves | - Head covering- Chemical-resistant boots or shoe covers | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial to prevent exposure.[2][3] |
| Solution Preparation and Handling | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Face shield (in addition to goggles for splash hazards)- Elbow-length gloves for larger volumes | Protects against splashes and direct contact with the dissolved compound. A face shield offers a broader area of protection.[4] |
| Equipment Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respirator (if aerosols may be generated) | Protects against splashes and contact with contaminated surfaces during cleaning procedures. |
Note: Always inspect PPE for damage before use and follow the manufacturer's guidelines for proper donning, doffing, and maintenance.[3]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is mandatory to ensure the safety of personnel and the environment.[1]
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for handling powders.[5]
-
Ensure all necessary equipment, including a pre-calibrated analytical balance, spatulas, and appropriate containers, are assembled within the designated area.
-
Minimize the quantity of the compound to be handled to what is necessary for the experiment.[5]
-
Prepare a spill kit and ensure it is readily accessible.
-
-
Handling:
-
Always wear the appropriate PPE as outlined in Table 1.[1]
-
When weighing the powdered form, use an anti-static gun if the powder is prone to static, to prevent dispersal.[6]
-
Handle the compound gently to avoid creating dust or aerosols.[1]
-
For solution preparation, add the solvent to the pre-weighed compound slowly.
-
All manipulations should be performed over a tray or absorbent, leak-proof bench pads to contain any potential spills.[6]
-
-
Decontamination:
-
After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Decontaminate all reusable equipment.
-
Carefully remove PPE in the reverse order it was put on to avoid self-contamination.[1]
-
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Solid Waste: Collect all disposable items that have come into contact with the compound, including gloves, disposable lab coats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container. Never dispose of this waste down the drain.[1]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[1]
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste unless compatibility has been confirmed.[7]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Mandatory Visualizations
Diagram 1: Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Diagram 2: Spill Response Protocol
Caption: Immediate steps for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
